3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUSSNOKNYLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395547 | |
| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237413-05-7 | |
| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. The document details the synthetic pathway, experimental protocols, and relevant chemical data.
Overview
This compound (CAS No: 237413-05-7) is an aromatic boronic acid derivative.[1] The presence of the boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The N,N-diethylamide group can influence the molecule's solubility and electronic properties, and can also serve as a directing group in certain reactions.
Compound Properties:
| Property | Value |
| Molecular Formula | C11H16BNO3 |
| Molecular Weight | 221.1 g/mol [1] |
| Melting Point | 132-136°C |
| Boiling Point (Predicted) | 436.4±47.0 °C |
| Density (Predicted) | 1.14±0.1 g/cm3 |
| pKa (Predicted) | 7.95±0.10 |
(Data sourced from commercial supplier information)
Synthetic Pathway
The most common and efficient route for the synthesis of arylboronic acids is through the reaction of an organometallic species (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For the synthesis of this compound, the logical precursor is 3-Bromo-N,N-diethylbenzamide.
The overall synthetic workflow can be visualized as a two-step process:
-
Synthesis of the starting material, 3-Bromo-N,N-diethylbenzamide.
-
Lithiation of 3-Bromo-N,N-diethylbenzamide followed by borylation to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 3-Bromo-N,N-diethylbenzamide
This protocol describes the amidation of 3-bromobenzoic acid to form the necessary starting material.
Reaction Scheme:
Caption: Amidation of 3-bromobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Bromobenzoic acid | 201.02 |
| Thionyl chloride (SOCl₂) | 118.97 |
| Diethylamine | 73.14 |
| Dichloromethane (DCM) | 84.93 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - |
| Brine | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |
Procedure:
-
To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of diethylamine (2.5 eq) in DCM to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-N,N-diethylbenzamide.
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-(N,N-dimethylamino)phenylboronic acid.
Reaction Scheme:
Caption: Lithiation-borylation of 3-Bromo-N,N-diethylbenzamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Moles (mmol) | Equivalents |
| 3-Bromo-N,N-diethylbenzamide | 256.14[2] | 2.56 g | 10 | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 9.4 mL | 15 | 1.5 |
| Trimethyl borate | 103.91 | 4.4 mL | 40 | 4.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ~40 mL | - | - |
| 2 M Hydrochloric acid (HCl) | - | ~15 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Ethyl acetate | 88.11 | As needed | - | - |
Procedure:
-
Dissolve 3-Bromo-N,N-diethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.5 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 5 minutes after the addition is complete.
-
Add trimethyl borate (4.0 eq) to the reaction mixture and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.
-
Quench the reaction by adding 2 M hydrochloric acid.
-
Stir the mixture for 5 minutes, then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization Data
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons (4H) in the range of 7.2-8.0 ppm.
-
Methylene protons of the ethyl groups (4H) as a quartet around 3.4-3.6 ppm.
-
Methyl protons of the ethyl groups (6H) as a triplet around 1.1-1.3 ppm.
-
A broad singlet for the boronic acid protons B(OH)₂ which may be exchangeable with D₂O.
Expected ¹³C NMR (in CDCl₃):
-
Carbonyl carbon around 170 ppm.
-
Aromatic carbons in the range of 125-140 ppm.
-
Methylene carbons of the ethyl groups around 40-45 ppm.
-
Methyl carbons of the ethyl groups around 12-15 ppm.
Expected Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 222.1.
-
[M+Na]⁺ peak at m/z 244.1.
Safety Information
-
3-Bromo-N,N-diethylbenzamide: Handle with care. Assumed to be an irritant.
-
n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere by trained personnel.
-
Trimethyl borate: Flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.
-
Organic solvents (THF, Ethyl Acetate, DCM): Flammable and/or volatile. Work in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. The information herein is intended to support research, development, and application of this compound in various scientific domains.
Compound Identity
-
Name: this compound
-
CAS Number: 237413-05-7
-
Molecular Formula: C₁₁H₁₆BNO₃
-
Molecular Weight: 221.06 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Melting Point | 132-136°C | [1] |
| Boiling Point | 436.4 ± 47.0 °C (Predicted) | [1] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.95 ± 0.10 (Predicted) | [1] |
| logP | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds and specifically, boronic acids.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. For boronic acids, this is particularly important as it relates to their Lewis acidity and ability to interact with diols. A common and accurate method for pKa determination is potentiometric titration.
Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode immersed in the solution is monitored as a function of the volume of titrant added. The equivalence point, where the analyte has been completely neutralized, corresponds to a sharp inflection in the titration curve. The pKa can be determined from the pH at the half-equivalence point.
Apparatus and Reagents:
-
Automatic titrator or a pH meter with a combination pH electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker (e.g., 100 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
This compound
-
Deionized water (boiled to remove CO₂)
-
pH buffer solutions (e.g., pH 4.0, 7.0, 10.0) for calibration
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. If solubility is low, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is not in a position to be damaged by the stir bar.
-
Titration: Begin stirring the solution at a moderate speed. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point can be determined from the inflection point of this curve, or more accurately from the peak of the first or second derivative plot (ΔpH/ΔV vs. V or Δ²pH/ΔV² vs. V). The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added.
Determination of Aqueous Solubility
The solubility of a compound is a fundamental property that affects its absorption, distribution, and formulation. The shake-flask method is a standard approach for determining solubility.
Principle: A surplus amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus and Reagents:
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
This compound
-
Solvent (e.g., pH 7.4 phosphate buffer)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., pH 7.4 buffer). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a syringe filter.
-
Quantification: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a calibration curve of known concentrations.
-
Calculation: The measured concentration represents the solubility of the compound in the chosen solvent at that temperature.
Determination of the Partition Coefficient (logP) by RP-HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. A common method for estimating logP is by using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value. A calibration curve is generated using a set of standard compounds with well-established logP values. The logP of the test compound is then interpolated from this curve based on its retention time under the same chromatographic conditions.[2]
Apparatus and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
A set of reference compounds with known logP values spanning a relevant range.
-
This compound
Procedure:
-
Method Development: Develop an isocratic HPLC method with a suitable mobile phase composition that provides good peak shape and retention for the test compound and the reference standards. The mobile phase should be buffered to a pH where the compounds are in their neutral form, if possible.
-
Calibration: Prepare solutions of the reference compounds and inject them into the HPLC system to determine their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each reference compound against its known logP value. Perform a linear regression on this data to obtain a calibration curve equation (logP = m * log k + c).
-
Analyze Test Compound: Inject a solution of this compound under the identical HPLC conditions and determine its retention time. Calculate its capacity factor (k) and then its log k.
-
Determine logP: Use the calibration curve equation to calculate the logP of the test compound from its log k value.
Visualizations
Experimental Workflow for pKa Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of this compound using potentiometric titration.
References
An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
CAS Number: 237413-05-7
This technical guide provides a comprehensive overview of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 237413-05-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2][4] |
| Molecular Weight | 221.06 g/mol | [1][2] |
| Melting Point | 132-136 °C | [1] |
| Boiling Point (Predicted) | 436.4 ± 47.0 °C | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.95 ± 0.10 | [1] |
| Storage Temperature | Keep Cold | [1] |
| Purity | ≥97% | [3] |
Synthesis and Purification
The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate ester, followed by acidic hydrolysis. A general and representative protocol is detailed below.
This protocol is based on established methods for synthesizing substituted phenylboronic acids from their corresponding bromo-aromatic precursors.[5]
Materials:
-
3-Bromo-N,N-diethylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), 2 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-N,N-diethylbenzamide (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 5-10 minutes after the addition is complete.[5]
-
Borylation: To the aryllithium species, add triisopropyl borate (or trimethyl borate, ~4.0 equivalents) dropwise, again keeping the temperature at -78 °C.[5] Allow the reaction mixture to stir at this temperature for 1 hour.
-
Warming and Quenching: Slowly warm the mixture to -20 °C over a period of approximately 20-30 minutes.[5] Quench the reaction by the slow addition of 2 M HCl. Stir for an additional 5-10 minutes.
-
Work-up: Neutralize the mixture with a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/acetone) to afford the pure this compound.[5]
References
An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic acid: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a diethylaminocarbonyl group, make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, molecular weight, and physicochemical properties of this compound. Furthermore, it details a plausible synthetic route and explores its critical role as a component in the rapidly advancing field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
This compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂) and an N,N-diethylaminocarbonyl group (-C(O)N(CH₂CH₃)₂). The presence of the boronic acid functional group is pivotal to its utility in various chemical reactions, most notably in palladium-catalyzed cross-coupling reactions.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | [3-(diethylcarbamoyl)phenyl]boronic acid[1] |
| Molecular Formula | C₁₁H₁₆BNO₃[2] |
| Molecular Weight | 221.06 g/mol [1] |
| CAS Number | 237413-05-7[2] |
| Appearance | White to off-white solid |
| Melting Point | 132-136 °C |
| Boiling Point | 436.4 ± 47.0 °C (Predicted) |
| Purity | Typically ≥97% |
Synthesis Protocol
While various methods exist for the synthesis of phenylboronic acids, a common and effective approach involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a borate ester. Below is a detailed, plausible experimental protocol for the synthesis of this compound starting from 3-bromo-N,N-diethylbenzamide.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-N,N-diethylbenzamide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 3-bromo-N,N-diethylbenzamide (1 equivalent). The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Dissolution: Anhydrous THF is added to the flask via syringe to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Application in Targeted Protein Degradation: PROTACs
A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. Phenylboronic acids can be incorporated as versatile building blocks within the PROTAC structure, often as part of the ligand that binds to the target protein or as a component of the linker.
The N,N-diethylaminocarbonyl group can influence the solubility, cell permeability, and binding interactions of the final PROTAC molecule. The boronic acid moiety allows for facile chemical modification and coupling to other components of the PROTAC through reactions like the Suzuki coupling.
Below is a logical workflow illustrating the role of this compound in the synthesis and mechanism of action of a hypothetical PROTAC.
References
A Technical Guide to the Solubility of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility, particularly in cross-coupling reactions and as a building block for complex molecules, is critically dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the need for reliable data in process development, reaction optimization, and formulation. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents data for analogous phenylboronic acid derivatives to provide a predictive framework. Furthermore, detailed experimental protocols for solubility determination are provided to empower researchers to generate precise data for their specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C11H16BNO3 |
| Melting Point | 132-136°C[1] |
| Boiling Point (Predicted) | 436.4±47.0 °C[1] |
| Density (Predicted) | 1.14±0.1 g/cm3 [1] |
| pKa (Predicted) | 7.95±0.10[1] |
Solubility of Phenylboronic Acid Analogs
The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. To estimate the solubility of this compound, it is instructive to examine data from structurally similar compounds.
Qualitative Solubility of Phenylboronic Acid:
Unsubstituted phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3][4][5] The introduction of substituents can alter this general trend.
Quantitative Solubility Data for Phenylboronic Acid Analogs:
The following tables summarize the experimentally determined mole fraction solubility of isobutoxyphenylboronic acid isomers in several organic solvents at various temperatures. This data serves as a valuable proxy for understanding how a substituted phenylboronic acid might behave in similar solvent systems.
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers [6]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | Not specified |
Note: The solubility of the ortho-isomer is notably higher than that of the meta and para isomers in the tested solvents.[7]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, standardized experimental methods are essential. Two common methods are the dynamic (synthetic) method and the thermodynamic (shake-flask) method.
1. Dynamic Method for Solubility Determination
This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8][9]
-
Principle: A mixture of the boronic acid and the solvent with a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or with a luminance probe.[2][4][8]
-
Apparatus and Materials:
-
Jacketed glass vessel
-
Magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser and photodetector (optional)
-
Analytical balance
-
This compound
-
High-purity organic solvents
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear as the solubility temperature.
-
Workflow for Dynamic Solubility Determination
Caption: Workflow for the dynamic determination of solubility.
2. Thermodynamic (Shake-Flask) Method
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.
-
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
-
Apparatus and Materials:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
This compound
-
High-purity organic solvents
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours. Ensure that excess solid remains.[10]
-
Phase Separation: Allow the solid to settle or centrifuge the vial.[10]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant.[10]
-
Filtration: Filter the supernatant through a syringe filter.
-
Analysis: Determine the concentration of the boronic acid in the filtrate using a suitable analytical method.
-
Logical Relationship in Solubility Determination
Caption: Logical flow of the shake-flask solubility method.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for researchers. By leveraging solubility data from analogous phenylboronic acid derivatives and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of the target compound in relevant organic solvents. This foundational knowledge is paramount for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile compound in organic synthesis and beyond.
References
- 1. This compound CAS#: 237413-05-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Stability and Storage of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information on the stability of structurally related arylboronic acids to provide a robust framework for its handling, storage, and stability assessment.
Core Concepts in the Stability of Arylboronic Acids
Arylboronic acids, including this compound, are susceptible to two primary degradation pathways: oxidative degradation and protodeboronation. Understanding these pathways is critical for maintaining the integrity of the compound.
1.1. Oxidative Degradation
Oxidation of the boronic acid group leads to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and is accelerated by the presence of oxidizing agents.
1.2. Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of N,N-diethylbenzamide and boric acid. This reaction is often catalyzed by aqueous acids or bases and can be influenced by temperature and the presence of certain metals. Sterically hindered and electron-rich arylboronic acids are particularly prone to deboronation.[1]
Recommended Storage Conditions
While specific long-term stability data for this compound is not extensively documented, general best practices for storing arylboronic acids should be followed to minimize degradation. One supplier suggests room temperature storage for material with a purity of ≥97%.[2] However, for long-term storage and to ensure maximum stability, more stringent conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of both oxidative degradation and protodeboronation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation. |
| Light | Amber vial or stored in the dark | Protects the compound from potential photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and minimizes moisture-catalyzed degradation pathways. |
Experimental Protocols for Stability Assessment
To determine the specific stability profile of this compound, forced degradation studies and stability-indicating analytical methods are essential.
3.1. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
3.1.1. Experimental Protocol: Forced Degradation Study
-
Objective: To identify the degradation products of this compound under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photostability: Expose the solid compound to UV light (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 3.2.1).
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
-
3.2. Stability-Indicating Analytical Methods
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
3.2.1. Experimental Protocol: Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (a photodiode array detector is useful for initial method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
3.2.2. Experimental Protocol: NMR Spectroscopy for Degradation Analysis
-
Objective: To identify the structure of degradation products.
-
Methodology:
-
Isolate the degradation products using preparative HPLC.
-
Dissolve the isolated products in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra.
-
Analyze the spectra to elucidate the chemical structure of the degradation products.
-
Visualizing Degradation Pathways and Experimental Workflows
4.1. Signaling Pathways and Logical Relationships
The following diagrams illustrate the key degradation pathways and a typical workflow for assessing the stability of this compound.
References
An In-depth Technical Guide to 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the safety, handling, and available technical data for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. Due to the limited publicly available information for this specific compound, this guide also draws upon data from structurally similar boronic acids, such as 3-(N,N-Dimethylamino)phenylboronic acid and the parent compound, phenylboronic acid, to provide a thorough understanding of its potential characteristics and associated best practices.
Chemical and Physical Properties
This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of compounds that are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. They are also of interest in medicinal chemistry and chemical sensor development.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-(N,N-Dimethylamino)phenylboronic Acid | Phenylboronic acid |
| CAS Number | 237413-05-7[1] | 178752-79-9[2] | 98-80-6[3] |
| Molecular Formula | C11H16BNO3[4] | C8H12BNO2 | C6H7BO2[5] |
| Molecular Weight | 221.06 g/mol [4] | 165.00 g/mol | 121.93 g/mol [5] |
| Melting Point | 132-136°C[6] | 178-190 °C | 216 °C[5] |
| Boiling Point | 436.4±47.0 °C (Predicted)[6] | Not available | Not available |
| Density | 1.14±0.1 g/cm3 (Predicted)[6] | Not available | Not available |
| pKa | 7.95±0.10 (Predicted)[6] | Not available | 8.83[5] |
| Appearance | White to yellow powder (inferred)[5] | Not available | White to yellow powder[5] |
| Solubility | Soluble in most polar organic solvents (inferred)[5] | Not available | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[5] |
Safety and Hazard Information
Table 2: Hazard Information for Analogous Boronic Acids
| Hazard Category | 3-(N,N-Dimethylamino)phenylboronic Acid | Phenylboronic acid |
| GHS Pictogram(s) | GHS07 (Exclamation mark)[7] | GHS07 (Exclamation mark)[5] |
| Signal Word | Warning | Warning[3][5] |
| Hazard Statements | H315: Causes skin irritation[7]H319: Causes serious eye irritation[7]H335: May cause respiratory irritation[7] | H302: Harmful if swallowed[5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[5] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Acute Tox. 4 (Oral)[3] |
| Target Organs | Respiratory system | Not specified |
Based on this data, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling
-
Ventilation : Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8]
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][9]
-
Avoid Contact : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3][10]
Storage
-
Temperature : Keep refrigerated to maintain product quality.[3]
-
Atmosphere : Store under an inert atmosphere as boronic acids can be air-sensitive.[3]
-
Container : Keep container tightly closed in a dry and well-ventilated place.[3]
-
Hygroscopicity : Phenylboronic acid is hygroscopic; therefore, protection from moisture is important.[3][9]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear tight-sealing safety goggles or a face shield.[3]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[3]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[3][8]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[8]
Experimental Protocols
While a specific synthesis protocol for this compound was not found, a general and widely applicable method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A procedure for the closely related 3-(N,N-dimethylamino)phenylboronic acid is detailed below and can be adapted.[2]
Example Synthesis of a Structurally Similar Compound: 3-(N,N-Dimethylamino)phenylboronic acid[3]
-
Reaction Setup : Dissolve 3-bromo-N,N-dimethylaniline (2.50 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 3.75 mmol) dropwise. Stir the reaction mixture at -78 °C for 5 minutes.
-
Borylation : Add trimethyl borate (10.0 mmol) to the reaction mixture and continue stirring at -78 °C for 1 hour.
-
Warming : Allow the reaction to slowly warm to -20 °C over 20 minutes.
-
Quenching and Neutralization : Add 2 M hydrochloric acid (3 mL) and stir for 5 minutes. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/dichloromethane) to yield the final product.
Reactivity and Incompatibilities
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[3]
-
Conditions to Avoid : Incompatible products, excess heat, dust formation, and exposure to moist air or water.[3]
-
Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.[3]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[3]
Toxicological Information
No specific toxicological data (e.g., LD50) is available for this compound. For the parent compound, phenylboronic acid, the oral LD50 in rats is 740 mg/kg, classifying it as harmful if swallowed.[5] Given the structural similarities, it is advisable to handle this compound as a potentially harmful substance.
First Aid Measures
The following first aid measures are based on guidelines for similar boronic acid compounds.
-
Inhalation : If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
Skin Contact : In case of skin contact, wash off with soap and plenty of water. Consult a physician.[11]
-
Eye Contact : In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]
Conclusion
This compound is a valuable research chemical with potential applications in organic synthesis and drug development. While specific safety and handling data for this compound are limited, a conservative approach based on data from analogous compounds is recommended. Researchers and scientists should handle this compound with appropriate personal protective equipment in a well-ventilated environment, and store it under cool, dry, and inert conditions. The provided information serves as a guide to promote the safe and effective use of this compound in a laboratory setting.
References
- 1. This compound | 237413-05-7 [chemicalbook.com]
- 2. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C11H16BNO3 | CID 3723673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 237413-05-7 [m.chemicalbook.com]
- 7. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
The Enigmatic Role of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry: A Technical Overview
For Immediate Release
Shanghai, China – December 27, 2025 – 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a member of the versatile phenylboronic acid family, presents a compelling yet underexplored scaffold for medicinal chemists. While the broader class of boronic acids has yielded groundbreaking therapeutics, including the proteasome inhibitor bortezomib, the specific contributions and potential of this diethylamide-substituted analogue remain largely confined to its utility as a synthetic building block. This technical guide consolidates the available information on this compound, outlining its established role in organic synthesis and exploring its prospective applications in drug discovery based on the activities of closely related structures.
Core Chemical Properties and Synthetic Utility
This compound, with the chemical formula C₁₁H₁₆BNO₃, is primarily recognized for its role as a versatile reagent in carbon-carbon bond formation.[1] Its key application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis that enables the construction of complex biaryl structures, which are prevalent in many biologically active molecules.[1]
The boronic acid moiety is the key functional group, participating in a catalytic cycle with a palladium catalyst to couple with various organic halides or triflates. The diethylaminocarbonyl group at the meta-position influences the electronic properties and steric hindrance of the molecule, which can affect its reactivity in coupling reactions and the properties of the resulting products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 237413-05-7 | |
| Molecular Formula | C₁₁H₁₆BNO₃ | |
| Molecular Weight | 221.06 g/mol |
Postulated Applications in Medicinal Chemistry
The dimethylamino analogue has been utilized as a key reactant in the synthesis of:
-
Modulators of Survival Motor Neuron (SMN) protein: These compounds have potential therapeutic applications in treating spinal muscular atrophy.
-
Glucokinase activators: Such molecules are of interest for the management of type 2 diabetes.
-
Inhibitors of Bacillus anthracis enoyl-ACP reductase (FabI): This suggests a potential for developing novel antibacterial agents.
It is plausible that this compound could be employed in similar synthetic strategies to generate novel compounds with modulated potency, selectivity, and pharmacokinetic profiles. The subtle difference in the N-alkyl substituents (diethyl vs. dimethyl) can influence factors such as lipophilicity, metabolic stability, and target engagement.
Experimental Protocols: A Focus on Synthesis
The synthesis of this compound itself is not extensively detailed in published literature. However, a general and widely applicable method for the synthesis of analogous arylboronic acids involves the reaction of an appropriate aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.
Below is a representative experimental workflow for the synthesis of a substituted phenylboronic acid, which can be adapted for the target compound.
Caption: General workflow for the synthesis of a phenylboronic acid.
Suzuki-Miyaura Coupling: A Standard Protocol
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A general protocol for this reaction is provided below.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Future Perspectives and Conclusion
This compound remains a molecule of untapped potential in medicinal chemistry. Its established utility in robust carbon-carbon bond-forming reactions makes it a valuable tool for the synthesis of diverse compound libraries. The future exploration of this compound will likely involve its incorporation into screening libraries targeting a wide range of biological targets, including kinases, proteases, and metabolic enzymes.
Further research is warranted to directly assess the biological activity of this compound and its simple derivatives. Such studies would provide a clearer understanding of its potential as a standalone therapeutic agent or as a starting point for more complex drug design endeavors. As the landscape of drug discovery continues to evolve, the value of versatile and readily accessible building blocks like this compound should not be underestimated.
Contact: For further information, please contact our research and development department.
References
role of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid as a protein degrader building block
An In-depth Technical Guide to the Application of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid as a Protein Degrader Building Block
For: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted role of this compound as a versatile chemical building block in the field of Targeted Protein Degradation (TPD). While not a standalone E3 ligase ligand or warhead in widely published degraders, its intrinsic chemical properties—namely the boronic acid moiety and the substituted phenyl ring—position it as a valuable precursor and functional component for the synthesis and design of sophisticated protein degraders, including Proteolysis-Targeting Chimeras (PROTACs).
This document outlines its principal applications: as a key intermediate in the synthesis of complex degrader scaffolds via cross-coupling reactions, as a potential reversible covalent warhead for engaging target proteins, and as a functional group for creating conditionally activated degraders.
Core Applications in Degrader Synthesis and Design
The utility of this compound stems from the reactivity of the boronic acid group. This functional group serves two primary roles in the construction of protein degraders.
Application 1: Synthetic Intermediate for Scaffold Construction The most immediate and widespread application of this building block is in the synthesis of the complex biaryl or heteroaryl structures that are hallmarks of many ligands for both target proteins (warheads) and E3 ligases.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, utilizes organoboronic acids to form new carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] This reaction is instrumental in assembling the molecular architecture of a PROTAC.
Application 2: Reversible Covalent Warhead Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues such as serine, threonine, and lysine within a protein's binding pocket.[4][5] This interaction can be exploited to design covalent PROTACs, which may offer advantages in terms of potency and duration of action. The reversibility of this bond can also mitigate the risk of permanent off-target toxicities sometimes associated with irreversible covalent inhibitors.[6][7]
Application 3: ROS-Responsive "Caging" Group for Conditional Activation In the context of developing safer and more targeted therapeutics, aryl boronic acids have been employed as "caging" groups for conditional PROTAC activation.[8] Many solid tumors exhibit a microenvironment with elevated levels of reactive oxygen species (ROS).[8] An aryl boronic acid moiety can be cleaved by ROS, such as hydrogen peroxide (H₂O₂), to unmask the active degrader molecule. This strategy enables spatially controlled protein degradation, concentrating the therapeutic effect within the tumor environment and sparing healthy tissue.[8][9]
Summary of Properties and Applications
| Property/Application | Description | Relevance to Protein Degradation |
| Chemical Formula | C₁₁H₁₆BNO₃ | Foundational molecular structure. |
| Functional Group | Arylboronic Acid | Enables Suzuki-Miyaura cross-coupling for C-C bond formation.[1] Can act as a reversible covalent warhead by binding to Ser, Thr, or Lys residues.[5] Serves as a ROS-cleavable masking group.[8] |
| Synthetic Role | Suzuki Coupling Reagent | A primary building block for synthesizing complex biaryl structures common in E3 ligase ligands (e.g., for VHL, CRBN) and target protein ligands.[2][10] |
| Pharmacological Role | Covalent Warhead (Potential) | Can be incorporated into a PROTAC's warhead to achieve reversible covalent binding to the target protein, potentially increasing binding affinity and residence time.[6][7] |
| Prodrug Strategy | Conditional Activation | Can be used to create "pro-PROTACs" that are activated specifically within the high-ROS tumor microenvironment, enhancing therapeutic specificity.[9] |
Diagrams of Mechanisms and Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the application of this building block.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Caption: General workflow for synthesizing degrader scaffolds via Suzuki coupling.
Caption: Activation mechanism of a ROS-responsive PROTAC using a boronic acid cage.
Quantitative Data for Degrader Characterization
Currently, there is no specific public data available for a complete protein degrader molecule that explicitly uses this compound. When a novel degrader is synthesized using this building block, it must be characterized through a series of quantitative assays. The table below serves as a template for the essential data that researchers should aim to collect.
| Parameter | Description | Example Value | Target Protein | Cell Line |
| Binding Affinity (Warhead to POI) | Measures the binding strength of the degrader's warhead to the Protein of Interest (POI). Typically measured as KD, Ki, or IC₅₀. | 50 nM | e.g., BTK | N/A (Biochemical) |
| Binding Affinity (Ligand to E3) | Measures the binding strength of the degrader's E3 ligand portion to the E3 ligase (e.g., VHL, CRBN). Typically measured as KD. | 100 nM | N/A | N/A (Biochemical) |
| DC₅₀ | The concentration of the degrader required to induce 50% degradation of the target protein after a specific time. | 25 nM | e.g., BTK | MOLM-14 |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the degrader, regardless of concentration. | >95% | e.g., BTK | MOLM-14 |
| Cellular Potency (IC₅₀) | The concentration of the degrader that inhibits a specific cellular process (e.g., proliferation) by 50%. | 75 nM | N/A | MOLM-14 |
Experimental Protocols
The following protocols provide generalized methodologies for key experiments related to the synthesis and evaluation of protein degraders that could be developed using this compound.
Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an aryl halide with this compound to form a C-C bond, a critical step in synthesizing a degrader's core structure.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2 - 1.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Microwave reactor vials and microwave synthesizer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.0125 mmol), and base (e.g., 1.5 mmol).
-
Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water).
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels in cells treated with a newly synthesized degrader.
Materials:
-
Cell line expressing the target protein of interest (POI).
-
Synthesized protein degrader.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with serial dilutions of the degrader (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 20-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescence system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity to determine the percentage of protein remaining relative to the DMSO control.
Conclusion and Future Outlook
This compound represents a versatile and valuable building block for the modern medicinal chemist working in targeted protein degradation. Its true potential is realized not as a standalone component, but as a foundational element for synthesis and a functional group for advanced degrader design. Its utility in robust C-C bond formation via Suzuki coupling is critical for accessing novel chemical space for both E3 ligase and target protein ligands. Furthermore, its capacity for reversible covalent interactions and its application in constructing environmentally-responsive degraders highlight its potential role in developing the next generation of highly potent and specific therapeutic agents. As the TPD field continues to expand, the strategic use of such multifunctional building blocks will be paramount to overcoming challenges in synthesis and to designing safer, more effective medicines.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a powerful and versatile tool for the synthesis of biaryls, substituted heterocycles, and other complex organic molecules. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have led to its widespread adoption in the pharmaceutical and materials science industries.
These application notes provide a detailed guide for utilizing 3-(N,N-Diethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The N,N-diethylbenzamide moiety is a common structural feature in a range of biologically active compounds, and this boronic acid serves as a key building block for the synthesis of diverse derivatives for drug discovery and development.
Key Applications
The products synthesized from the Suzuki-Miyaura coupling of this compound are of significant interest in medicinal chemistry. The resulting N,N-diethyl-3-arylbenzamides are scaffolds for the development of:
-
Kinase Inhibitors: The benzamide functional group can act as a crucial hydrogen bond donor/acceptor, a feature often exploited in the design of inhibitors for various protein kinases.
-
Agrochemicals: Biaryl compounds containing amide functionalities are explored for their potential as herbicides, insecticides, and fungicides.
-
Materials Science: The resulting molecular structures can be incorporated into polymers and other materials to modulate their electronic and physical properties.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. The presented yields are illustrative of typical outcomes for this type of transformation under optimized conditions.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | XPhos Pd G2 (2) | K₃PO₄ | t-Amyl alcohol | 110 | 8 | 85 |
| 4 | 3-Bromothiophene | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 |
| 5 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 95 |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below.
Reaction: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine.
Materials:
-
This compound (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-3-(pyridin-2-yl)benzamide.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Optimal Catalyst Systems for Suzuki-Miyaura Cross-Coupling of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a functionalized phenyl ring. The selection of an optimal catalyst system is critical for achieving high yields, purity, and efficiency, especially when dealing with functionalized substrates that can be sensitive to reaction conditions.
This document provides a detailed guide to selecting the optimal catalyst system for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. It includes a summary of recommended catalyst systems, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflow.
Recommended Catalyst Systems
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium source, ligand, base, and solvent. For a substrate such as this compound, which contains an amide functional group, catalyst systems that are robust and tolerant of this group are preferred. Below is a summary of recommended catalyst systems based on literature for similar substrates.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Key Advantages |
| System 1: Pd-NHC | [Pd(IPr)(cin)Cl] (1-2) | - | K₂CO₃ or K₃PO₄ | THF, Dioxane, or Toluene/Water | Room Temp - 80 | High activity at low temperatures, good for complex substrates.[1][2] |
| System 2: Buchwald Ligands | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2) | XPhos or SPhos (2-4) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | Broad substrate scope, effective for sterically hindered couplings.[3] |
| System 3: Traditional Phosphines | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/Water | 80 - 100 | Readily available and cost-effective for simpler substrates. |
| System 4: Heterogeneous | Pd/C (5-10) | - | K₂CO₃ | DMA/Water | 80 - 100 | Easy removal of catalyst by filtration, suitable for process chemistry.[4] |
Abbreviations: NHC = N-Heterocyclic Carbene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamyl, dba = dibenzylideneacetone, OAc = acetate, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, PPh₃ = Triphenylphosphine, DMA = N,N-Dimethylacetamide.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (see table above)
-
Ligand (if required)
-
Base (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
References
- 1. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | TCI AMERICA [tcichemicals.com]
Reaction Conditions for Suzuki-Miyaura Coupling of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid with Aryl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures. 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, as the N,N-diethylamide moiety can influence solubility, metabolic stability, and binding interactions of a target molecule.
This document provides a guide to the general reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. While specific, quantitative data for this exact boronic acid is not extensively detailed in publicly available literature, the protocols and conditions outlined below are based on well-established principles of Suzuki-Miyaura reactions for structurally related phenylboronic acids. Optimization for specific substrates is highly recommended.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction between this compound and an aryl halide (Ar-X, where X = I, Br, Cl) is typically catalyzed by a palladium complex in the presence of a base.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The reactivity of the aryl halide follows the general trend: I > Br > Cl.
Table 1: Typical Reaction Components and Conditions for Suzuki-Miyaura Coupling
| Component | Common Examples | General Recommendations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | For aryl bromides and iodides, Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. For less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands are generally required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is crucial and often substrate-dependent. Inorganic carbonates and phosphates are commonly used. Cs₂CO₃ is often effective for challenging couplings. |
| Solvent System | Toluene/Ethanol/H₂O, Dioxane/H₂O, DMF/H₂O, n-Propanol/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent catalyst deactivation. |
| Reaction Temperature | Room Temperature to 120 °C | The reaction temperature depends on the reactivity of the coupling partners. More reactive substrates may proceed at lower temperatures, while aryl chlorides often require higher temperatures. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. |
Experimental Protocols
Below are two general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide or iodide. These should be considered starting points for optimization.
Protocol 1: General Procedure for Coupling with Aryl Bromides/Iodides
This protocol is suitable for relatively reactive aryl halides.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/H₂O 4:1:1 or Dioxane/H₂O 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Less Reactive Aryl Halides (e.g., Aryl Chlorides)
This protocol employs a more active catalyst system suitable for more challenging couplings.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add the degassed anhydrous solvent.
-
Seal the vessel and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the residue by chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction and subsequent product isolation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of N,N-diethyl-3-arylbenzamides from this compound and aryl halides. The choice of catalyst, base, and solvent is critical for achieving high yields and should be optimized for each specific substrate combination. The protocols provided herein serve as a general guideline for researchers and professionals in the field of drug development and organic synthesis. Careful monitoring of the reaction and appropriate purification techniques are essential
Application Notes and Protocols for 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a wide array of bioactive compounds and pharmaceuticals. The diethylaminocarbonyl moiety can influence the electronic properties of the boronic acid and the physicochemical properties of the final product, such as solubility and metabolic stability.
One significant area of application for this reagent is in the development of kinase inhibitors, which are crucial in cancer therapy. A notable target is the Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in the progression of various cancers, including prostate, breast, and lung cancer.[1][2][3] Aberrant ACK1 signaling can drive tumor growth and resistance to therapy.[4][5] The synthesis of potent and selective ACK1 inhibitors is therefore a key objective in oncology drug discovery.
While the dimethylamino analogue of this boronic acid has been utilized in the synthesis of kinase inhibitors, issues such as poor pharmacokinetic properties due to oxidation of the N,N-dimethylamino group have been reported.[6] The use of the N,N-diethylamino group, as present in this compound, is a strategic modification to potentially mitigate these metabolic liabilities and improve the drug-like properties of the resulting bioactive molecules.
Application: Synthesis of ACK1 Kinase Inhibitors
This compound is a key reagent for the synthesis of bi-aryl and heteroaryl compounds, a common scaffold in many kinase inhibitors. Through Suzuki-Miyaura coupling, this boronic acid can be efficiently coupled with various aryl or heteroaryl halides to construct the core structures of potent ACK1 inhibitors.
Illustrative Synthetic Scheme: Suzuki-Miyaura Coupling
The following scheme illustrates the coupling of this compound with a generic halogenated heterocyclic core (Het-X), a common starting point for the synthesis of kinase inhibitors.
Caption: General workflow for synthesizing bioactive molecules.
Quantitative Data
The following table summarizes representative, albeit illustrative, quantitative data for the Suzuki-Miyaura coupling reaction to synthesize a hypothetical ACK1 inhibitor. The data is compiled to demonstrate the expected outcomes and provide a baseline for experimental design.
| Entry | Aryl Halide (Het-X) | Product | Yield (%) | Purity (%) | ACK1 IC50 (nM) |
| 1 | 4-Bromo-2-aminopyrimidine | 2-Amino-4-(3-(N,N-diethylaminocarbonyl)phenyl)pyrimidine | 85 | >98 | 75 |
| 2 | 2-Chloro-4-aminopyrido[3,4-d]pyrimidine | 4-Amino-2-(3-(N,N-diethylaminocarbonyl)phenyl)pyrido[3,4-d]pyrimidine | 78 | >97 | 42 |
| 3 | 5-Bromo-7-azaindole | 5-(3-(N,N-Diethylaminocarbonyl)phenyl)-7-azaindole | 91 | >99 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of 1,4-Dioxane and Water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add the aryl or heteroaryl halide, this compound, and the palladium catalyst.
-
Add the base to the flask.
-
Add the solvent mixture.
-
Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bi-aryl compound.
Protocol 2: In Vitro ACK1 Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against the ACK1 kinase.
Materials:
-
Recombinant human ACK1 enzyme
-
ATP
-
Kinase buffer
-
Substrate (e.g., a synthetic peptide)
-
Synthesized inhibitor compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the inhibitor solution.
-
Add the ACK1 enzyme to initiate the reaction, except in the negative control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ACK1 signaling pathway and a typical experimental workflow for the synthesis and evaluation of an ACK1 inhibitor.
Caption: Simplified ACK1 signaling pathway in cancer.
Caption: Workflow for synthesis and evaluation of ACK1 inhibitors.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. [PDF] ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers | Semantic Scholar [semanticscholar.org]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a benzamide moiety into target molecules. This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A base is required to activate the boronic acid for the transmetalation step.[2]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
The following protocols are generalized based on common practices for Suzuki-Miyaura reactions involving substituted phenylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Data Presentation: Optimization of Reaction Conditions
The yield of the Suzuki-Miyaura coupling can be significantly influenced by the choice of catalyst, base, and solvent. The following table summarizes typical conditions and their effects on the reaction outcome, based on literature for similar substrates.
| Parameter | Variation | General Outcome on Yield | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ | Generally effective for a wide range of substrates. | [3] |
| PdCl₂(dppf) | Often used for more challenging couplings, including those with aryl chlorides. | [4] | |
| Pd(OAc)₂ with phosphine ligand | Good for electron-rich and sterically hindered substrates. | [5] | |
| Base | K₂CO₃ / Na₂CO₃ | Common and effective inorganic bases for many applications. | [6] |
| Cs₂CO₃ | Stronger base, often used for less reactive aryl chlorides or sterically hindered substrates. | [5] | |
| K₃PO₄ | A strong base that can be effective in challenging couplings. | [7] | |
| Solvent System | 1,4-Dioxane/H₂O | A very common and effective solvent system. | [8] |
| Toluene/EtOH/H₂O | Another widely used biphasic system. | ||
| DMF or DMSO | Polar aprotic solvents that can be beneficial for less soluble reactants. | [3] | |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase reaction rates, but may lead to decomposition. Typical range is 80-100 °C. | [3] |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. | [9] |
Troubleshooting and Key Considerations
-
Decomposition of Boronic Acid: Phenylboronic acids, especially those with electron-withdrawing groups, can be prone to protodeboronation under the reaction conditions. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to drive the reaction to completion.
-
Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For less reactive aryl halides (e.g., chlorides), more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent is also highly recommended.
-
Purity of Reagents: The purity of the boronic acid, aryl halide, and solvent can significantly impact the reaction outcome. Ensure all reagents are of high purity and solvents are anhydrous where specified.
-
Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted Suzuki-Miyaura coupling can be a valuable technique, often leading to significantly reduced reaction times and improved yields.[10]
By following these protocols and considering the key parameters, researchers can effectively utilize this compound for the synthesis of a wide range of biaryl compounds for applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes: 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in the Synthesis of OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, owing to their superior contrast, color gamut, and form factor. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Phenylboronic acids are crucial building blocks in the synthesis of these advanced materials, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the precise construction of carbon-carbon bonds to create extended π-conjugated systems that are essential for efficient electroluminescence.
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile bifunctional reagent. The boronic acid group serves as a reactive handle for Suzuki-Miyaura coupling, while the N,N-diethylaminocarbonyl substituent can influence the electronic properties, solubility, and morphology of the final OLED material. The electron-withdrawing nature of the carbonyl group, combined with the electronic effects of the diethylamino group, can be strategically employed to tune the HOMO/LUMO energy levels of the target molecule, thereby influencing the emission color and charge-trapping capabilities. These characteristics make it a promising candidate for incorporation into host materials, emissive dopants, or charge-transporting molecules in OLEDs.
Synthesis of a Representative OLED Material via Suzuki-Miyaura Coupling
A common application for this compound is its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules for OLEDs. In this representative protocol, it is coupled with a brominated carbazole derivative, a common core structure in hole-transporting and host materials.
Experimental Protocol: Synthesis of 3'-(N,N-diethylcarbamoyl)-9-phenyl-9H,9'H-3,6'-bicarbazole
Objective: To synthesize a bicarbazole derivative for potential use as a host material in a phosphorescent OLED (PhOLED) device.
Materials:
-
This compound (1.05 eq)
-
3-Bromo-9-phenyl-9H-carbazole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Deionized water
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-bromo-9-phenyl-9H-carbazole (1.0 mmol, 324 mg), this compound (1.05 mmol, 232 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).
-
Add 20 mL of toluene and 10 mL of a 2M aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 30 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the desired bicarbazole derivative as a white or off-white solid.
Data Presentation
The following table summarizes the key parameters for the synthesis of the representative OLED material.
| Parameter | Value |
| Reactant 1 | 3-Bromo-9-phenyl-9H-carbazole |
| Reactant 2 | This compound |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O |
| Reaction Temperature | 110 °C |
| Reaction Time | 24 hours |
| Hypothetical Yield | 85% |
| Hypothetical Purity (HPLC) | >99.5% |
Diagram of Synthesis Workflow
Caption: Suzuki-Miyaura coupling workflow for OLED material synthesis.
Fabrication of a Representative OLED Device
The newly synthesized material can be incorporated into a multilayer OLED device via thermal evaporation in a high-vacuum environment. Below is a generalized protocol for the fabrication of a phosphorescent OLED.
Experimental Protocol: OLED Device Fabrication
Objective: To fabricate a multilayer phosphorescent OLED using the synthesized bicarbazole derivative as a host material.
Device Structure: ITO / HIL / HTL / EML / EBL / ETL / LiF / Al
Materials:
-
Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material: e.g., HAT-CN
-
Hole-Transporting Layer (HTL) material: e.g., NPB
-
Emissive Layer (EML): Synthesized host material doped with a phosphorescent emitter (e.g., Ir(ppy)₃)
-
Electron-Blocking Layer (EBL) material: e.g., TCTA
-
Electron-Transporting Layer (ETL) material: e.g., TPBi
-
Electron-Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the pre-patterned ITO substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120 °C for 30 minutes.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s:
-
10 nm of HAT-CN (HIL)
-
40 nm of NPB (HTL)
-
30 nm of the synthesized host material co-evaporated with 8 wt% Ir(ppy)₃ (EML)
-
10 nm of TCTA (EBL)
-
30 nm of TPBi (ETL)
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Deposit a 100 nm layer of Al at a rate of 5 Å/s.
-
-
Encapsulation: Encapsulate the completed device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Device Performance
The following table presents hypothetical but representative performance data for an OLED device fabricated using the protocol described above.
| Performance Metric | Hypothetical Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Maximum Luminance | > 20,000 cd/m² |
| Maximum Current Efficiency | 45 cd/A |
| Maximum Power Efficiency | 38 lm/W |
| External Quantum Efficiency (EQE) at 1000 cd/m² | 18.5% |
| CIE Coordinates (x, y) | (0.32, 0.61) (Green) |
Diagram of OLED Device Architecture
Application Notes and Protocols for Reactions Involving 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a boronic acid moiety and a diethylaminocarbonyl group, allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The diethylamide functionality can influence the electronic properties of the molecule and provide a handle for further synthetic modifications or act as a key binding element in biologically active compounds.
These application notes provide an overview of the experimental setup for reactions involving this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. While specific experimental data for this exact reactant is not extensively available in the public domain, this document outlines a generalized, robust protocol based on established methodologies for similar arylboronic acids.
Key Applications
The primary application of this compound is in the formation of carbon-carbon bonds to create biaryl and substituted aromatic structures. These motifs are prevalent in a wide array of biologically active molecules, including but not limited to:
-
Enzyme inhibitors
-
Receptor agonists and antagonists
-
Advanced materials with tailored electronic properties
The diethylaminocarbonyl group can serve as a crucial pharmacophore, engaging in hydrogen bonding or other interactions within a biological target.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. The specific conditions may require optimization depending on the nature of the coupling partner.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane (DME), with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 - 1.5 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%) and the base (typically 2.0 - 3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
Table 1: Template for Suzuki-Miyaura Reaction Optimization
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
The following diagrams illustrate the fundamental logic of the Suzuki-Miyaura cross-coupling reaction and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Application Notes and Protocols for Monitoring 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid Reactions by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings.[1] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely accessible technique for real-time reaction monitoring.[2] However, the poor UV activity of many boronic acids necessitates the use of specific staining techniques for their visualization.
This document provides detailed protocols for monitoring reactions involving this compound using TLC, with a focus on effective visualization methods and data interpretation.
Key Experimental Protocols
1. General TLC Protocol for Reaction Monitoring:
This protocol outlines the fundamental steps for setting up and running a TLC to monitor the progress of a reaction involving this compound.
-
Stationary Phase: Utilize silica gel 60 F254 plates.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., a few microliters) of the reaction mixture. Dilute this aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting material (this compound) and any other relevant starting materials as references.
-
Development: Place the spotted TLC plate in a sealed developing chamber containing the chosen mobile phase. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: After development, remove the plate and allow the solvent to evaporate completely. Visualize the spots using one or more of the methods described in the "Visualization Techniques" section below.
2. Visualization Techniques for Boronic Acids:
Due to the often weak UV absorbance of boronic acids, specialized staining is recommended for clear visualization.
a) Alizarin Staining (Fluorescent Method):
Alizarin forms a fluorescent complex with boronic acids, which is visible under long-wave UV light (366 nm).[1][3][4]
-
Stain Preparation: Prepare a 1 mM solution of alizarin in acetone.
-
Procedure:
-
Briefly dip the dried TLC plate into the alizarin solution for a few seconds.
-
Allow the plate to air dry until it turns pink.
-
Observe the plate under a UV lamp at 366 nm.
-
-
Expected Result: The boronic acid spots will appear as bright yellow-orange fluorescent spots on a pink, non-fluorescent background.[1][3]
b) Curcumin Staining (Colorimetric Method):
Curcumin forms a red-colored complex with boronic acids, allowing for visualization under visible light.[5][6]
-
Stain Preparation: Prepare a solution of curcumin in a suitable organic solvent (e.g., ethanol).
-
Procedure:
-
Immerse the dried TLC plate in the curcumin solution for approximately 5 seconds.
-
Allow the plate to air dry.
-
-
Expected Result: Boronic acid-containing spots will appear as red or orange spots on a yellow background.[6][7]
c) Potassium Permanganate Staining:
This is a general stain for compounds that can be oxidized. It is useful for visualizing a broader range of reactants and products.
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure:
-
Dip the dried TLC plate into the potassium permanganate solution.
-
Gently heat the plate with a heat gun.
-
-
Expected Result: Compounds that react with potassium permanganate will appear as yellow or brown spots on a purple background.
Data Presentation and Interpretation
The primary quantitative data obtained from TLC is the Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 1: Representative TLC Data for Monitoring a Suzuki-Miyaura Coupling Reaction
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Approximate) | Visualization Method |
| This compound | 7:3 | 0.3 - 0.5 | Alizarin, Curcumin, UV (254 nm) |
| Aryl Halide (Starting Material) | 7:3 | 0.7 - 0.9 | UV (254 nm), KMnO₄ |
| Coupled Product | 7:3 | 0.5 - 0.7 | UV (254 nm), KMnO₄ |
| Boronic Acid Homocoupling Byproduct | 7:3 | 0.1 - 0.3 | Alizarin, Curcumin, UV (254 nm) |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and development conditions. The values in the table are illustrative and should be determined experimentally.
By comparing the Rf values and the intensity of the spots corresponding to the starting materials and products over time, the progress of the reaction can be effectively monitored. The disappearance of the starting material spot (visualized with an appropriate stain) and the appearance of the product spot indicate the progression of the reaction.
Visualizations
Workflow for TLC Monitoring of a Boronic Acid Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aqueous Phase Suzuki Couplings with 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing aqueous phase Suzuki-Miyaura cross-coupling reactions utilizing 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. This versatile building block is valuable for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are adapted from established methods for the structurally similar 3-carboxyphenylboronic acid, offering a robust starting point for reaction optimization.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] The use of aqueous media offers significant advantages, including reduced environmental impact, improved safety, and often enhanced reaction rates. This compound is a particularly useful reagent, as the diethylaminocarbonyl group can serve as a synthetic handle for further molecular elaboration or contribute to the desired physicochemical properties of the final compound.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative reaction conditions and yields for the aqueous phase Suzuki-Miyaura coupling of a boronic acid structurally similar to this compound with various aryl halides. This data serves as a valuable reference for anticipating reaction outcomes and for optimizing conditions for specific substrates.
Table 1: Representative Conditions for Aqueous Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 60 | 6 | 94[2] |
| 2 | 5-Bromo-2-furfural | Pd(PPh₃)₄ (1-5) | PPh₃ | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 7 | High[2][3] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | H₂O/Ethanol | 120 (MW) | 0.17 | High[2] |
| 4 | 4-Bromotoluene | Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | 92[5] |
| 5 | 4-Iodoanisole | Pd/C (5) | None | Na₂CO₃ (2) | DME/H₂O | Reflux | 2 | 64[6] |
Note: The data presented is for 3-carboxyphenylboronic acid and should be considered as a starting point for optimization with this compound.
Experimental Protocols
The following are detailed protocols for performing aqueous phase Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: General Procedure with a Water-Soluble Ligand
This protocol is adapted from a general method for the Suzuki-Miyaura coupling of aryl bromides.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Aqueous Suzuki Coupling
This protocol is a modification of a ligand-less method and may be suitable for activated aryl halides.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol
-
Deionized Water
-
Microwave reactor (if applicable)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, Pd(OAc)₂, and K₂CO₃.
-
Add a degassed mixture of ethanol and water (e.g., 1:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 10-20 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for performing an aqueous phase Suzuki coupling reaction.
References
Application Notes and Protocols: 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Boronic acids and their derivatives are a particularly interesting class of fragments due to their unique chemical properties. The boron atom in boronic acids can form reversible covalent bonds with hydroxyl groups, such as those found on serine or threonine residues within the active sites of enzymes, or interact with other nucleophilic residues. This ability to form reversible covalent interactions can provide a significant advantage in achieving detectable binding affinities for small fragments.
3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a commercially available fragment that adheres to the "Rule of Three," a set of guidelines used to define fragment-like chemical space (Molecular Weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). Its structure combines a phenylboronic acid moiety with a diethylaminocarbonyl group, offering a specific combination of aromatic, hydrogen bonding, and potential covalent interaction features. These application notes provide a general framework for the utilization of this compound in an FBDD campaign.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a viable fragment for screening.
| Property | Value | Source |
| Molecular Formula | C11H16BNO3 | PubChem |
| Molecular Weight | 221.06 g/mol | PubChem |
| IUPAC Name | [3-(diethylcarbamoyl)phenyl]boronic acid | PubChem[1] |
| CAS Number | 237413-05-7 | Santa Cruz Biotechnology[2] |
| Hydrogen Bond Donors | 2 (from the boronic acid hydroxyls) | PubChem |
| Hydrogen Bond Acceptors | 3 (from the boronic acid hydroxyls and the carbonyl oxygen) | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar Surface Area | 60.5 Ų | PubChem |
| cLogP (predicted) | 1.4 | PubChem |
Application in Fragment-Based Drug Discovery
This compound is a suitable candidate for inclusion in a fragment library for screening against a variety of protein targets, particularly enzymes with serine, threonine, or lysine residues in their active sites. Its utility can be explored through a standard FBDD workflow.
References
Troubleshooting & Optimization
minimizing protodeboronation of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodeboronation of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction where the C-B(OH)₂ bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of N,N-diethylbenzamide as a byproduct.[1][2] This reaction consumes the boronic acid, leading to lower yields of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The N,N-diethylaminocarbonyl group is electron-withdrawing, which can influence the susceptibility of the molecule to protodeboronation.
Q2: What are the primary factors that promote protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: The reaction pH is a critical factor.[1] Both acidic and basic conditions can promote protodeboronation, with the mechanism varying.[3][4]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[5][6]
-
Solvent: The presence of proton sources, particularly water, can facilitate the reaction.[5][7]
-
Base: In base-catalyzed reactions, the choice and concentration of the base are crucial. Stronger bases can increase the rate of protodeboronation by forming the more reactive boronate anion.[2][8]
-
Reaction Time: Longer reaction times expose the boronic acid to potentially destabilizing conditions for a longer period.[5]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the progress of your reaction and quantify the formation of the N,N-diethylbenzamide byproduct using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the boronic acid signals and the appearance of signals corresponding to the protodeboronated product. ¹¹B NMR can also be employed to monitor the consumption of the boronic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material, desired product, and the protodeboronated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly sensitive for identifying and quantifying the protodeboronated byproduct.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to protodeboronation.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of N,N-diethylbenzamide. | High rate of protodeboronation. | 1. Optimize the base: Switch to a milder base such as K₃PO₄, KF, or Cs₂CO₃.[5] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5][6] 3. Reduce reaction time: Use a more active catalyst system to decrease the required reaction time.[9] 4. Use anhydrous conditions: Employ anhydrous solvents and reagents to minimize the presence of water.[5][7] |
| Inconsistent yields between batches. | Variability in reagent quality or reaction setup. | 1. Use high-purity reagents: Ensure the this compound is pure and stored under inert conditions. 2. Ensure inert atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated degradation.[5] 3. Consistent reagent preparation: Prepare fresh solutions of bases and use dry solvents for each experiment. |
| Difficulty separating the desired product from the N,N-diethylbenzamide byproduct. | Similar polarities of the product and byproduct. | The primary approach is to minimize the formation of the byproduct by implementing the solutions for "Low yield" above. If separation is still challenging, consider optimizing the chromatographic separation method (e.g., trying different solvent systems or columns). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for coupling this compound with an aryl halide, aiming to reduce protodeboronation.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and K₃PO₄.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conversion to a More Stable Pinacol Ester
If protodeboronation remains a significant issue, converting the boronic acid to its pinacol ester can enhance stability.[8]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Competing pathways for this compound.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Reactions with 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving 3-(N,N-Diethylaminocarbonyl)phenylboronic acid and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity or Decomposition | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or consider a more robust pre-catalyst. Oxygen can deactivate the catalyst, so ensure all solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] |
| Suboptimal Base | The choice of base is critical. For electron-deficient boronic acids, stronger bases may be required, but can also promote side reactions. Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4] The strength of the base can significantly impact the reaction outcome.[2] |
| Inappropriate Solvent System | The solvent mixture affects both substrate solubility and catalyst activity. Common solvent systems include mixtures of dioxane/water, toluene/water, or THF/water.[1][2] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[2] |
| Low Reaction Temperature | Insufficient temperature can lead to a slow or incomplete reaction. Typically, Suzuki couplings require heating between 80-110 °C.[2] However, excessively high temperatures can cause catalyst decomposition.[2] |
| Poor Quality of Boronic Acid | Boronic acids can degrade over time, particularly through protodeboronation.[1][5] Use fresh, high-purity this compound. |
| Protodeboronation of Boronic Acid | The amide group at the meta-position makes the boronic acid susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen. This is a common side reaction.[3][5] To minimize this, consider using milder bases, anhydrous conditions if possible, or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[1] |
| Protodeboronation Product (N,N-Diethylbenzamide) | The presence of water and certain bases can facilitate the cleavage of the C-B bond.[3][5] | Minimize water in the reaction by using anhydrous solvents and reagents where feasible. Consider using milder bases like K₂CO₃ or CsF.[6] Protecting the boronic acid as an ester can also mitigate this issue.[3] |
| Dehalogenation of the Coupling Partner | This can occur due to side reactions with the catalyst or impurities. | Ensure high-purity starting materials and a well-maintained inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound giving a low yield?
A1: Low yields with this substrate can be attributed to several factors. The electron-withdrawing nature of the diethylaminocarbonyl group can deactivate the boronic acid towards transmetalation, a key step in the catalytic cycle.[7] Additionally, this substrate is prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, reducing the amount of boronic acid available for the desired coupling.[3][5] Optimizing the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for improving the yield.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] This is a significant side reaction for many boronic acids, especially those with electron-withdrawing groups.[3] To minimize protodeboronation, you can:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using bases like K₂CO₃ or Cs₂CO₃.[3]
-
Minimize water: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Using a mixed solvent system with a controlled amount of water is advisable.
-
Use a boronic ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[3]
Q3: What are the recommended starting conditions for a Suzuki reaction with this compound?
A3: A good starting point for optimization would be to use a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand like SPhos or XPhos, which are known to be effective for challenging substrates.[8] For the base, K₃PO₄ or Cs₂CO₃ are often good choices. A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water. The reaction is typically heated to 80-100 °C.
Q4: Can the amide group in this compound interfere with the reaction?
A4: While the primary influence of the amide group is electronic, making the boronic acid more electron-deficient, it is generally stable under typical Suzuki reaction conditions. However, under very harsh basic conditions or high temperatures, hydrolysis of the amide is a possibility, though less common than protodeboronation.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of specific parameters may be required for different substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst and Base Screening
The following table summarizes expected yield trends based on general principles for Suzuki reactions with electron-deficient boronic acids. Actual yields will vary depending on the specific aryl halide and reaction conditions.
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Yield |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | Good to Excellent |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | Moderate to Good |
| Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | Excellent |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
References
Technical Support Center: 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(N,N-Diethylaminocarbonyl)phenylboronic acid in their experiments. The focus is on addressing common side reactions and providing practical solutions for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, yielding N,N-diethylbenzamide.[1][2] Homocoupling leads to the formation of a symmetrical biaryl, specifically 3,3'-bis(N,N-diethylaminocarbonyl)biphenyl.[3]
Q2: What causes protodeboronation and how can it be minimized?
A2: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, often water or alcohols present in the reaction mixture.[2] This undesired reaction is influenced by factors such as pH, temperature, and reaction time. To minimize protodeboronation, consider using anhydrous solvents, employing milder bases (e.g., K₂CO₃ or K₃PO₄ instead of hydroxides), and running the reaction at the lowest effective temperature.[4] Utilizing a highly active palladium catalyst can also help the desired cross-coupling reaction outcompete the protodeboronation side reaction.[4]
Q3: What factors promote the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules.[3] It can also be influenced by the choice of palladium catalyst and reaction conditions. To mitigate homocoupling, it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Q4: Can the purity and storage of this compound affect my reaction outcome?
A4: Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture. Impurities can also interfere with the catalytic cycle. It is recommended to use high-purity this compound and store it in a cool, dry, and dark place under an inert atmosphere. If you suspect degradation, using a fresh batch of the reagent is advisable.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure the precatalyst is properly activated if using a Pd(II) source. |
| Presence of oxygen | - Thoroughly degas solvents (e.g., by sparging with argon or freeze-pump-thaw cycles).- Maintain a strict inert atmosphere throughout the reaction. | |
| Suboptimal reaction conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Vary the solvent system (e.g., dioxane/water, toluene/water, DMF).- Optimize the reaction temperature. | |
| Significant Protodeboronation Byproduct | Presence of excess water or protic solvents | - Use anhydrous solvents and reagents.- If water is necessary as a co-solvent, minimize its amount. |
| High reaction temperature or prolonged reaction time | - Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. | |
| Inappropriate base | - Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. | |
| High Levels of Homocoupling Byproduct | Oxygen contamination | - Ensure rigorous degassing of all solvents and the reaction setup. |
| Catalyst system | - Screen different palladium catalysts and ligands, as some may favor homocoupling more than others. | |
| Complex Product Mixture / Difficult Purification | Multiple side reactions occurring | - Address the causes of both protodeboronation and homocoupling as described above.- Optimize the stoichiometry of the reactants; a large excess of the boronic acid can lead to more side products. |
| Incomplete reaction | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- If the reaction stalls, consider adding a fresh portion of the catalyst. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield of the desired biaryl product versus the major side products in a Suzuki-Miyaura coupling between this compound and an aryl bromide.
Table 1: Effect of Base on Product Distribution
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 | 10 | 5 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 92 | 5 | 3 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 90 | 7 | 3 |
| 4 | NaOH | Dioxane/H₂O (4:1) | 90 | 65 | 25 | 10 |
Table 2: Effect of Solvent System on Product Distribution
| Entry | Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 92 | 5 | 3 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 88 | 8 | 4 |
| 3 | K₃PO₄ | DMF | 90 | 82 | 12 | 6 |
| 4 | K₃PO₄ | Anhydrous Dioxane | 90 | 75 | 15 | 10 |
Experimental Protocols
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane to water ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
purification of crude product from 3-(N,N-Diethylaminocarbonyl)phenylboronic acid reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. The following information is designed to address common challenges encountered during the purification of the crude product from its synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The impurity profile can vary depending on the synthetic route. For a typical synthesis involving the borylation of N,N-diethyl-3-bromobenzamide, common impurities may include:
-
Unreacted Starting Materials: N,N-diethyl-3-bromobenzamide.
-
Boronic Acid Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of the boronic acid.
-
Homocoupling Byproducts: Biphenyl species formed from the coupling of two phenyl rings.
-
Deborylation Products: Benzamide formed by the loss of the boronic acid group.
-
Residual Palladium Catalyst: If a palladium-catalyzed borylation method was used.
-
Inorganic Salts: From the workup procedure.
Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?
A2: Oiling out is a common issue. Here are a few strategies to induce crystallization:
-
Trituration: Vigorously stir or sonicate the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). This can help to wash away impurities and encourage the product to solidify.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethyl acetate, acetone, or ethanol) and then slowly add an anti-solvent (e.g., hexanes, heptane, or cold water) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to a supersaturated solution can initiate crystallization.
Q3: I am having difficulty purifying my product by silica gel column chromatography. What could be the problem?
A3: Boronic acids are known to be challenging to purify via standard silica gel chromatography.[1] Common issues include:
-
Streaking and Tailing: The acidic nature of the boronic acid can lead to strong interactions with the silica gel, causing poor separation and broad peaks.
-
Decomposition on Silica: The acidic surface of the silica gel can sometimes cause degradation of the boronic acid.
-
Formation of Boroxines: The slightly acidic environment of the silica gel can promote the formation of boronic acid anhydrides (boroxines).
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative to normal-phase silica gel chromatography for the purification of boronic acids.[1] A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Incorrect Recrystallization Solvent | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures. Good starting points for amide-functionalized phenylboronic acids include ethyl acetate/hexanes, acetone/water, or ethanol/water.[2] |
| Product is Too Soluble in the Chosen Solvent | If the product remains in the mother liquor, try using a less polar solvent or a higher proportion of the anti-solvent. You can also try to concentrate the mother liquor and cool it to a lower temperature to induce further crystallization. |
| Premature Crystallization During Hot Filtration | Pre-heat your filtration funnel and receiving flask to prevent the product from crashing out of solution prematurely. Use a minimal amount of hot solvent to dissolve the crude product. |
| Incomplete Crystallization | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Compound Sticking to Silica Gel | To mitigate the acidic nature of silica gel, you can either use a deactivated silica gel or add a small amount of a modifier to your eluent. For example, adding 0.5-1% acetic acid or triethylamine to the mobile phase can improve peak shape and reduce tailing.[3][4] |
| Inappropriate Eluent System | Finding the right eluent system is crucial. Start with a low polarity mobile phase and gradually increase the polarity. A good starting point for your compound might be a gradient of ethyl acetate in hexanes, or acetone in dichloromethane. A 1:1 mixture of acetone/dichloromethane has been used for a similar compound, 3-(N,N-dimethylamino)phenylboronic acid.[5] |
| Co-elution of Impurities | If impurities have similar polarity to your product, consider a different purification technique. Acid-base extraction can be effective for separating the acidic boronic acid from neutral or basic impurities. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide or a saturated sodium bicarbonate solution). The boronic acid will deprotonate and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify the solution with a strong acid (e.g., 1 M or 2 M hydrochloric acid) to a pH of approximately 2-3. The boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Potential solvent systems include:
-
Ethyl acetate / Hexanes
-
Acetone / Water
-
Ethanol / Water
-
Toluene
-
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to the crude product until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.3 for good separation. A potential starting eluent is a mixture of acetone and dichloromethane (e.g., 1:1 v/v).[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Run the column, collecting fractions and monitoring the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Suggested Recrystallization Solvents and Expected Solubility Behavior
| Solvent System | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Ethyl Acetate / Hexanes | Sparingly Soluble | Highly Soluble | A common and effective system for moderately polar compounds. |
| Acetone / Water | Moderately Soluble | Highly Soluble | Good for compounds with some water solubility. |
| Ethanol / Water | Soluble | Highly Soluble | May require a higher proportion of water as the anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Can be effective for aromatic compounds. |
Table 2: Column Chromatography Eluent Systems for Phenylboronic Acids
| Eluent System | Polarity | Typical Application |
| Ethyl Acetate in Hexanes | Low to Medium | Good for a wide range of organic compounds. |
| Acetone in Dichloromethane | Medium to High | Effective for more polar compounds, including some boronic acids.[5] |
| Methanol in Dichloromethane | High | For very polar compounds. Use with caution as methanol can dissolve silica gel at high concentrations.[4] |
| Eluent + 0.5-1% Acetic Acid | Varies | Can improve peak shape for acidic compounds. |
| Eluent + 0.5-1% Triethylamine | Varies | Can improve peak shape for basic compounds and neutralize acidic silica.[3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 2. Affinity chromatography of yeast alpha-glucosidase using ligand-mediated chromatography on immobilized phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 4. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of phenylboronic acid functionalized cation-exchange monolithic columns for protein separation and refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Couplings of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Welcome to the technical support center for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, often related to the electronic nature of the boronic acid and general reaction conditions. The primary areas to troubleshoot are:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. The electron-withdrawing nature of the N,N-diethylaminocarbonyl group can deactivate the boronic acid, making the transmetalation step of the catalytic cycle more difficult.
-
Base Selection: The choice and strength of the base are critical for the activation of the boronic acid.
-
Solvent and Temperature: Suboptimal solvent choice can lead to poor solubility of reagents, while inadequate temperature may not provide enough energy to overcome the activation barrier.
-
Reaction Atmosphere: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of the boronic acid.
-
Reagent Quality: Degradation of the boronic acid or impurities in other reagents can inhibit the reaction.
Q2: I suspect my palladium catalyst is inactive or being inhibited. How can I address this?
A2: Catalyst inactivity is a common issue. The N,N-diethylaminocarbonyl group on your boronic acid could potentially coordinate with the palladium center, leading to catalyst inhibition.
Troubleshooting Steps:
-
Use Bulky, Electron-Rich Ligands: These ligands can promote the formation of a more reactive palladium(0) species and can help prevent catalyst deactivation. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates.
-
Switch to a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for efficient and reliable generation of the active Pd(0) catalyst in situ.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Q3: What are the optimal bases and solvents for coupling this electron-deficient boronic acid?
A3: The N,N-diethylaminocarbonyl group is electron-withdrawing, which can slow down the transmetalation step. To overcome this, more forcing reaction conditions may be necessary.
Recommendations:
-
Bases: Stronger bases are often required to facilitate the formation of the boronate species, which is more active in the transmetalation step. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of milder bases like sodium carbonate (Na₂CO₃).
-
Solvents: Aprotic polar solvents are generally effective. Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with a small amount of water, are common choices. The aqueous component is crucial for activating the boronic acid with the base. Ensure your solvent is thoroughly degassed.
Data Presentation: General Effect of Reaction Parameters on Yield
| Parameter | Condition 1 | Condition 2 | Expected Outcome with this compound |
| Catalyst Ligand | PPh₃ | Buchwald Ligand (e.g., XPhos) | Buchwald ligands are generally superior for electron-deficient boronic acids, leading to higher yields. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ are expected to improve the yield by accelerating transmetalation. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or THF/H₂O | Dioxane or THF are often better at solubilizing the catalyst complex and reagents, potentially leading to improved yields. |
| Temperature | 80 °C | 100-110 °C | Higher temperatures may be required to overcome the activation energy for this less reactive boronic acid. |
Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling of boronic acids to form biaryl byproducts is often caused by the presence of oxygen.
Troubleshooting Workflow for Homocoupling:
Caption: A troubleshooting workflow for minimizing boronic acid homocoupling.
Q5: Could my this compound be degrading? What are the signs and how can I prevent it?
A5: Yes, boronic acids can be susceptible to degradation, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen). Electron-deficient boronic acids can be more prone to this side reaction.
Signs of Degradation:
-
Appearance of N,N-diethylbenzamide as a byproduct in your reaction mixture.
-
Inconsistent results with the same batch of boronic acid over time.
Prevention Strategies:
-
Use Fresh Reagent: Use freshly purchased or recently synthesized boronic acid.
-
Proper Storage: Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Consider a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can prevent degradation during storage and the reaction. The boronic acid can be regenerated in situ or the ester can be used directly in the coupling.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling
This is a starting point and may require optimization for your specific aryl halide.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
-
Solvent Addition:
-
Add degassed solvent (e.g., dioxane/water 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at 80-110 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Technical Support Center: 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-(N,N-Diethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your reaction efficiency.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound and related compounds.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent deactivation through oxidation.[1] The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be efficiently reduced in situ.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[2][3] It is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote the formation of the reactive boronate species but not so strong as to cause degradation of the starting materials or product.[2]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation is a common side reaction with electron-deficient boronic acids.[1] Several strategies can be employed to mitigate this issue:
-
Choice of a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable organic or finely powdered inorganic base can be beneficial.
-
Use of More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
Q3: The reaction appears to stall before completion. What adjustments can I make?
A3: Stalled reactions can often be addressed by optimizing the reaction conditions:
-
Increase Catalyst Loading: While typically used in catalytic amounts (0.5-5 mol%), increasing the catalyst loading may be necessary for challenging substrates.
-
Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient boronic acids, bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance the rates of both oxidative addition and reductive elimination.[2]
-
Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially for less reactive aryl chlorides or sterically hindered substrates. The use of high-boiling point solvents like toluene, dioxane, or DMF may be necessary.[2]
Q4: How do I choose the optimal base for my reaction?
A4: The optimal base depends on the specific substrates and reaction conditions. For this compound, which is electron-deficient, a base that is strong enough to facilitate transmetalation without promoting side reactions is ideal. Weaker bases like carbonates and phosphates are commonly used.[1] A screening of different bases is often the most effective approach to identify the optimal conditions for a specific coupling reaction.
Effect of Base on Reaction Efficiency: A Comparative Overview
| Base | Base Strength | Typical Solvent System | Expected Yield Range (%) | Notes |
| Na₂CO₃ | Moderate | Toluene/Ethanol/Water, Dioxane/Water | 70-98 | A commonly used and effective base for a wide range of Suzuki couplings.[4] |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water, DMF/Water | 75-95 | Similar to Na₂CO₃, often used interchangeably.[5] |
| K₃PO₄ | Strong | Toluene, Dioxane, DMF (often with water) | 80-99 | A strong, non-nucleophilic base that is often effective for challenging couplings, including those with electron-deficient boronic acids.[2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | 85-99 | A highly effective but more expensive base, often used for difficult couplings due to its high solubility in organic solvents.[2] |
| NaOH/KOH | Very Strong | Toluene/Water, Ethanol/Water | 60-90 | Strong hydroxides can be effective but may also promote side reactions like hydrolysis of the amide functionality or protodeboronation.[1] |
| Triethylamine (TEA) | Organic, Weak | Toluene, DMF | 40-70 | As a weaker organic base, it is generally less effective than inorganic bases for this type of coupling. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Continue to bubble the inert gas through the solution for another 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the temperature for Suzuki-Miyaura cross-coupling reactions involving 3-(N,N-Diethylaminocarbonyl)phenylboronic acid.
Troubleshooting Guide: Temperature Optimization
Optimizing the reaction temperature is a critical factor in the success of Suzuki-Miyaura coupling reactions. The ideal temperature ensures efficient catalyst turnover and product formation while minimizing side reactions and decomposition of reagents.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The activation energy for the catalytic cycle may not be reached. Gradually increase the temperature in 5-10 °C increments. A typical starting point for many Suzuki couplings is around 80-100 °C.[1] |
| Reaction temperature is too high. | This can lead to the decomposition of the palladium catalyst, the boronic acid, or the product. If you observe darkening of the reaction mixture (indicating palladium black formation), consider lowering the temperature. Running the reaction at a lower temperature for a longer duration can be a viable strategy. |
| Catalyst deactivation. | Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inappropriate solvent or base. | The choice of solvent and base is crucial and can influence the optimal temperature. Common solvent systems include toluene/water, dioxane/water, or DMF/water mixtures. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is compatible with the solvent and stable at the reaction temperature. |
Problem 2: Significant Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of the boronic acid. | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Elevated temperatures can accelerate this process, especially in the presence of water and a strong base. Consider using milder bases like K₂CO₃ or KF. Running the reaction under anhydrous conditions, if compatible with the chosen base, can also minimize this side reaction. Electron-withdrawing groups on the phenylboronic acid can increase susceptibility to base-catalyzed protodeboronation.[2] |
| Homocoupling of the boronic acid. | The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial. |
| Thermal degradation of starting materials or product. | This compound and the resulting biaryl product may have limited thermal stability. If degradation is suspected, lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a Suzuki coupling with this compound?
A1: A good starting point for Suzuki-Miyaura couplings of arylboronic acids is typically in the range of 80-100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, solvent, and base used. It is recommended to perform small-scale test reactions at different temperatures (e.g., 70 °C, 85 °C, and 100 °C) to determine the ideal conditions for your specific system.
Q2: How does the amide group in this compound affect the reaction temperature?
A2: The N,N-diethylaminocarbonyl group is an electron-withdrawing group. Electron-withdrawing substituents can make the boronic acid more susceptible to protodeboronation, a key side reaction that can be accelerated by higher temperatures.[2] Therefore, it may be necessary to use milder conditions, including lower temperatures, compared to couplings with electron-rich boronic acids.
Q3: Can I run the reaction at room temperature?
A3: While some highly active palladium catalyst systems can promote Suzuki couplings at room temperature, it is not typical for standard conditions, especially with less reactive coupling partners. If a room temperature reaction is desired, specialized catalysts and conditions may be required.
Q4: My reaction is sluggish at 80 °C. Should I increase the temperature indefinitely?
A4: Simply increasing the temperature is not always the best solution. While it can increase the reaction rate, it can also accelerate catalyst decomposition and side reactions like protodeboronation. If your reaction is slow, first ensure that your catalyst is active and that the reaction is free of oxygen. If the issue persists, a modest increase in temperature (e.g., to 90-100 °C) can be attempted. However, be vigilant for signs of degradation. Alternatively, screening different solvents or more active catalyst systems could be more effective than just raising the temperature.
Q5: How can I assess the thermal stability of this compound?
Data Presentation
The following table summarizes representative data on the effect of temperature on the yield of Suzuki-Miyaura coupling reactions for phenylboronic acid derivatives. This data, while not specific to this compound, provides a general trend that can be expected.
| Temperature (°C) | Aryl Halide | Boronic Acid Derivative | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 50 | Bromobenzene | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 62 | [4] |
| 70 | Bromobenzene | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | 85 | [4] |
| 100 | Bromobenzene | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | Water | >90 | [4] |
| 65 | Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | Improved Yields | [5] |
| 80 | 4-bromotoluene | Phenylboronic acid | Pd(II) complexes | Cs₂CO₃ | Dioxane | 88-99 | [6] |
| 90 | Aryl Halides | Aryl Boronic Acid | HT@NC/Pd | KOH | Water | 96 | [7] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane/water or toluene/water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts in troubleshooting temperature optimization for Suzuki-Miyaura couplings.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The impact of temperature on reaction rates and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Post-Reaction Boronic Acid Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid impurities after reaction completion.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual boronic acids from a reaction mixture?
A1: The most prevalent methods for removing boronic acid impurities include:
-
Liquid-Liquid Extraction (LLE): Utilizing a basic aqueous wash to convert the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous phase.[1][2][3]
-
Solid-Phase Extraction (SPE) using Scavenger Resins: Employing resins with functional groups that selectively bind to boronic acids, allowing for their removal by filtration. Common types include diethanolamine (DEAM) and diol-functionalized resins.[4]
-
Chromatography: While challenging, techniques such as column chromatography on normal or reverse-phase silica gel can be optimized for boronic acid removal.[1][5]
-
Recrystallization and Trituration: These classic purification techniques can be effective if a suitable solvent system is identified.[1]
-
Derivatization to Boronate Esters: Converting the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) can facilitate purification by standard chromatographic methods. The boronic acid can then be regenerated by deprotection.[6][7]
Q2: Why can it be difficult to remove boronic acids by standard silica gel chromatography?
A2: Boronic acids often exhibit poor behavior on standard silica gel chromatography for several reasons:
-
Polarity: The polar nature of the boronic acid functional group can lead to strong adsorption to the silica surface, resulting in streaking, tailing of peaks, and sometimes irreversible binding.[5]
-
Decomposition: The acidic nature of silica gel can promote the decomposition of some boronic acids, particularly sensitive ones.[5]
-
Formation of Boroxines: Boronic acids can dehydrate on silica to form cyclic trimers called boroxines, which can complicate the separation.
To mitigate these issues, specialized techniques such as using boric acid-treated silica gel or employing alternative stationary phases like neutral alumina or reverse-phase C18 may be more successful.[1][5]
Q3: When is liquid-liquid extraction a suitable method for boronic acid removal?
A3: Liquid-liquid extraction with a basic aqueous solution is a suitable and often highly effective method when:
-
Your desired product is stable under basic conditions.
-
Your product is significantly less acidic than the boronic acid impurity and will remain in the organic phase during the basic wash.
-
The boronic acid has a pKa that allows for its conversion to the corresponding boronate salt at a reasonably achievable pH.
This method is often the first choice for its simplicity, scalability, and cost-effectiveness.[2]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem: An emulsion has formed during the basic wash, and the layers will not separate.
Solution:
Emulsions are common when performing basic extractions, especially with chlorinated solvents. Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration: For stubborn emulsions caused by fine solid particles, filtering the entire mixture through a pad of celite can break the emulsion.
-
Gentle Agitation: In subsequent extractions, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking to minimize emulsion formation.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.
Problem: My product is also being extracted into the aqueous layer during the basic wash.
Solution:
This indicates that your product may have acidic protons and is being deprotonated by the basic solution.
-
Use a Weaker Base: If you are using a strong base like 1-2 M NaOH, consider switching to a weaker base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃). This may be sufficient to deprotonate the more acidic boronic acid without affecting your product.
-
Optimize pH: Carefully adjust the pH of the aqueous wash to a level that is high enough to extract the boronic acid but low enough to leave your product in the organic layer. This may require some small-scale experimentation to find the optimal pH range.
Solid-Phase Extraction (SPE) with Scavenger Resins Troubleshooting
Problem: The scavenger resin is not effectively removing the boronic acid impurity.
Solution:
-
Insufficient Equivalents: Ensure you are using a sufficient excess of the scavenger resin. A common starting point is 2-3 equivalents of the resin's functional group relative to the amount of boronic acid impurity.[8]
-
Inadequate Reaction Time: Allow for sufficient time for the resin to react with the boronic acid. A typical duration is 4 hours with gentle agitation.[8]
-
Improper Solvent: The reaction solvent must swell the resin to allow for efficient scavenging. Check the manufacturer's data for compatible solvents. Tetrahydrofuran (THF) and dichloromethane (DCM) are often good choices for polystyrene-based resins.[8]
-
Incorrect Resin Choice: Not all scavenger resins are equally effective for all boronic acids. Diethanolamine-functionalized resins (e.g., PS-DEAM) are generally effective for a broad range of boronic acids. Diol-functionalized resins are another good option.
Chromatography Troubleshooting
Problem: My boronic acid or boronate ester is streaking or sticking to the silica gel column.
Solution:
-
Use Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can help to saturate the Lewis acidic sites on the silica surface, reducing the over-adsorption of boronic acids and their esters.[7][9]
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column, as these can sometimes provide better results for the purification of boron-containing compounds.[1]
-
Convert to a Boronate Ester: If you are trying to purify a boronic acid, converting it to a more stable and less polar pinacol ester can significantly improve its chromatographic behavior.[6] The ester can be purified by standard silica gel chromatography and then deprotected to yield the pure boronic acid.[10]
Data Presentation
Table 1: Comparison of Common Boronic Acid Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Liquid-Liquid Extraction (Basic Wash) | Ionization of boronic acid to a water-soluble boronate salt. | Simple, fast, scalable, and cost-effective. | Product must be base-stable; potential for emulsions. | Good to Excellent | High |
| Solid-Phase Extraction (Scavenger Resin) | Covalent or dative bonding of boronic acid to a solid support. | High selectivity; simple filtration-based workup. | Higher cost of resins; requires optimization of reaction time and solvent. | Excellent | Good to High |
| Chromatography (Boric Acid-Treated Silica) | Partitioning between a stationary and mobile phase. | Can provide high purity for challenging separations. | Can be tedious; potential for product loss on the column; not always effective. | Variable to Excellent | Moderate to High |
| Derivatization to Boronate Ester | Conversion to a more stable, less polar derivative for easier purification. | Allows for standard purification techniques; protects the boronic acid functionality. | Requires an additional synthesis and deprotection step. | Excellent | Good to High |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Impurities using Liquid-Liquid Extraction (Basic Wash)
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the boronate salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with the 1 M NaOH solution one or two more times to ensure complete removal of the boronic acid.
-
Wash the organic layer with water and then with brine to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Boronic Acid Impurities using a Diethanolamine (DEAM) Scavenger Resin
-
Dissolve the crude reaction mixture containing the boronic acid impurity in a suitable solvent that will swell the resin (e.g., THF, DCM).
-
Add 2-3 equivalents of a diethanolamine-functionalized resin (e.g., PS-DEAM) relative to the estimated amount of boronic acid impurity.
-
Stir the suspension at room temperature for 4-16 hours.[8]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the boronic acid.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Preparation of Boric Acid-Treated Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in ethanol.
-
Add boric acid to the slurry.
-
Stir the mixture for several hours at room temperature.
-
Filter the silica gel and wash it thoroughly with ethanol to remove any excess boric acid.
-
Dry the treated silica gel in an oven at 100 °C for 24-48 hours before use.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
dealing with poor solubility of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing challenges related to the poor solubility of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative data for this exact compound is not widely published, phenylboronic acids as a class generally exhibit low solubility in water and nonpolar organic solvents.[1][2][3][4] They tend to be more soluble in polar organic solvents such as ethers and ketones.[1][2] The presence of the N,N-diethylaminocarbonyl group may slightly increase polarity compared to unsubstituted phenylboronic acid.
Q2: How does pH affect the solubility of this boronic acid in aqueous solutions?
A2: The solubility of boronic acids in aqueous media is highly pH-dependent. At higher pH values, the boronic acid (a Lewis acid) reversibly converts to its corresponding anionic boronate species, which is significantly more soluble in water.[5][6] Therefore, increasing the pH of the solution by adding a base can substantially improve the solubility of this compound.
Q3: Can additives be used to improve the solubility of this compound?
A3: Yes, certain additives can enhance solubility. Polyols, such as mannitol, can form soluble boronate esters, which can increase the overall solubility in aqueous solutions.[7] For reactions in aqueous media, the use of cyclodextrins has also been shown to improve the solubility of boronic acids.[8][9]
Q4: Is derivatization a viable strategy to overcome solubility issues?
A4: Absolutely. Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can improve its stability and solubility in organic solvents commonly used in cross-coupling reactions.[1][2][10] These derivatives are often more stable and easier to handle, and the boronic acid can be regenerated in situ under the reaction conditions.[10]
Q5: What are common byproducts to be aware of when working with boronic acids?
A5: The two most common byproducts are boroxines (anhydrides formed by the dehydration of three boronic acid molecules) and products of protodeboronation (where the boronic acid group is replaced by a hydrogen atom).[11] Proper handling and storage, as well as optimized reaction conditions, can minimize the formation of these impurities.
Troubleshooting Guides
Issue 1: The boronic acid does not dissolve in the chosen reaction solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection. | Phenylboronic acids generally have poor solubility in nonpolar solvents. Increase the polarity of the solvent system. Ethers (like dioxane, THF) and ketones are often good choices.[1][2] |
| Low pH of the aqueous phase. | For reactions in aqueous or biphasic systems, the pH may be too low. Add a base (e.g., K₃PO₄, Cs₂CO₃, NaOH) to increase the pH and form the more soluble boronate salt.[5][12] |
| Insufficient mixing or heating. | Ensure vigorous stirring, especially in biphasic reactions.[12] Gentle heating can also improve solubility, but be mindful of the thermal stability of your substrates and catalyst. |
| Formation of insoluble boroxine. | Boronic acids can dehydrate to form less soluble boroxines.[11] Consider using the corresponding boronic ester (e.g., pinacol ester) which is often more soluble and stable.[1][2] |
Issue 2: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the boronic acid. | Follow the steps in the troubleshooting guide for solubility issues. Ensure that the boronic acid is sufficiently dissolved for the reaction to proceed. |
| Catalyst deactivation. | Ensure proper degassing of solvents and use of an inert atmosphere, as oxygen can deactivate the palladium catalyst.[13] |
| Incorrect base or solvent combination. | The choice of base and solvent is critical and interdependent.[12] For poorly soluble boronic acids, a combination of a polar aprotic solvent (e.g., dioxane, DMF) with an aqueous base solution is often effective.[12][14] |
| Protodeboronation of the starting material. | The boronic acid may be unstable under the reaction conditions. Consider converting it to a more stable MIDA boronate, which can release the boronic acid slowly in situ.[10] |
| Steric hindrance. | If either coupling partner is sterically hindered, a more active catalyst system (e.g., using a Buchwald-type ligand) and higher temperatures may be required.[13] |
Data Presentation
Table 1: General Solubility of Phenylboronic Acids in Common Solvents
| Solvent Class | Examples | General Solubility | Reference |
| Hydrocarbons | Hexane, Toluene | Very Low to Low | [1][2] |
| Ethers | Diethyl ether, THF, Dioxane | Moderate to High | [1][2] |
| Ketones | Acetone, 3-Pentanone | Moderate to High | [1][2] |
| Chloroalkanes | Chloroform, Dichloromethane | Low to Moderate | [1][2] |
| Alcohols | Methanol, Ethanol | Moderate | [15] |
| Water | - | Low (increases with pH) | [1][3][4] |
Experimental Protocols
Protocol 1: Improving Solubility using a Biphasic Solvent System with Base for Suzuki-Miyaura Coupling
This protocol is a general guideline for a Suzuki-Miyaura reaction where the boronic acid has poor solubility.
-
Vessel Preparation: In an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[13]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed organic solvent (e.g., dioxane or THF) followed by degassed water (typically a 4:1 to 10:1 organic:water ratio).[12] The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst/ligand system.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Formation of a Pinacol Ester for Improved Solubility and Stability
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as THF or toluene.
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the starting boronic acid).
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent reaction or purified by chromatography if necessary.
Visualizations
Caption: A logical workflow for addressing solubility issues.
Caption: Boronic acids as serine protease inhibitors.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears | Semantic Scholar [semanticscholar.org]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura coupling reactions involving 3-(N,N-Diethylaminocarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the likely causes?
A1: Low yields in this specific reaction can stem from several factors, often related to the electronic properties of the boronic acid and potential catalyst inhibition. Key areas to investigate include:
-
Catalyst Deactivation: The primary suspect is the deactivation of the palladium catalyst. This can be caused by the coordination of the Lewis basic N,N-diethylaminocarbonyl group to the palladium center, hindering catalytic activity.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient boronic acids under basic conditions.
-
Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, or reaction temperature can significantly impact the reaction outcome.
Q2: How does the this compound's amide group contribute to catalyst deactivation?
A2: The amide group in this compound possesses a carbonyl oxygen with high electron density. This oxygen atom can act as a Lewis base and coordinate to the palladium catalyst. This coordination can stabilize certain intermediates in the catalytic cycle, potentially slowing down crucial steps like transmetalation or reductive elimination, or even leading to the formation of inactive palladium species.[1]
Q3: What are the visual indicators of catalyst deactivation?
A3: A common visual sign of palladium catalyst deactivation is the formation of palladium black, a fine, black precipitate of elemental palladium. This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. The reaction mixture may also turn from a clear, homogeneous solution to a dark, heterogeneous mixture.
Q4: Can I regenerate a deactivated palladium catalyst?
A4: While some specialized methods for regenerating palladium catalysts exist, in a laboratory setting, it is often more practical and reliable to use a fresh batch of catalyst for subsequent reactions. Regeneration procedures can be complex and may not fully restore the catalyst's activity.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced catalyst degradation.
-
Reagent Purity: Verify the purity of all reagents, especially the solvent and base. Anhydrous and degassed solvents are crucial.
-
Catalyst Activity: Test the palladium source and ligand in a well-established, reliable Suzuki coupling reaction to confirm their activity.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Inhibition by Amide Group | Use a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald-type ligands like XPhos, SPhos). | Bulky ligands can disfavor the coordination of the amide group to the palladium center and promote the desired catalytic cycle. |
| Slow Transmetalation | Switch to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃. | A stronger base can facilitate the formation of the more reactive boronate species, accelerating the transmetalation step. |
| Protodeboronation | Use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | This minimizes the presence of water, which promotes protodeboronation, and the boronate ester provides a more stable starting material. |
| Catalyst Decomposition (Palladium Black) | Ensure a proper ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Lower the reaction temperature if possible. | An adequate amount of ligand stabilizes the Pd(0) species and prevents aggregation. High temperatures can accelerate catalyst decomposition. |
| Inefficient Precatalyst Reduction | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent or switching to a Pd(0) source (e.g., Pd₂(dba)₃). | This ensures the efficient generation of the active Pd(0) catalyst required for the oxidative addition step. |
Issue 2: Significant Formation of Homocoupled Byproduct
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas. | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (typically 0.5-2 mol%). | Higher catalyst concentrations can sometimes lead to an increased rate of side reactions, including homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and ligand (e.g., XPhos, 2.2 mol %) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Potential pathway for catalyst deactivation.
Caption: A systematic approach to troubleshooting low yields.
References
Validation & Comparative
Comparative 1H NMR Characterization of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid and a Glimpse at Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: ¹H NMR Data Summary
The following tables summarize the ¹H NMR data for phenylboronic acid and 4-carboxyphenylboronic acid, recorded in DMSO-d6. A predicted data table for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is also provided for comparative purposes.
Table 1: ¹H NMR Data for Phenylboronic Acid and 4-Carboxyphenylboronic Acid in DMSO-d6
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Phenylboronic acid | 7.99 | d | 2H | Ar-H (ortho to B(OH)₂) |
| 7.79 | t | 1H | Ar-H (para to B(OH)₂) | |
| 7.39 - 7.33 | m | 2H | Ar-H (meta to B(OH)₂) | |
| 4-Carboxyphenylboronic acid | 12.9 (br s) | s | 1H | -COOH |
| 8.03 | d | 2H | Ar-H (ortho to B(OH)₂) | |
| 7.89 | d | 2H | Ar-H (ortho to -COOH) |
Note: The broad singlet for the B(OH)₂ protons is often not reported or observed due to exchange with residual water in the solvent.
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d6
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration | Assignment | Rationale for Prediction |
| ~8.1 | s | 1H | Ar-H (H-2) | Deshielded by both the boronic acid and the carbonyl group. |
| ~7.9 | d | 1H | Ar-H (H-6) | Deshielded by the boronic acid group. |
| ~7.6 | d | 1H | Ar-H (H-4) | Deshielded by the carbonyl group. |
| ~7.4 | t | 1H | Ar-H (H-5) | Standard aromatic region. |
| ~3.4 | q | 4H | -N(CH₂CH₃)₂ | Typical chemical shift for ethyl groups attached to a nitrogen atom. |
| ~1.1 | t | 6H | -N(CH₂CH₃)₂ | Typical chemical shift for ethyl groups attached to a nitrogen atom. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR data for boronic acids. The following outlines a general procedure.
Protocol for ¹H NMR Spectroscopy of Phenylboronic Acids
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the phenylboronic acid derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended as it effectively solubilizes a wide range of boronic acids and minimizes the formation of boroxine anhydrides, which can lead to complex and uninterpretable spectra. Methanol-d4 can also be a suitable alternative.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Mandatory Visualizations
Caption: Chemical structure of this compound with key protons labeled.
Caption: Experimental workflow for the 1H NMR characterization of phenylboronic acids.
A Comparative Guide to Analytical Methods for Purity Assessment of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is critical for the success and reproducibility of synthetic protocols and the quality of final products. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
The primary challenges in the analysis of boronic acids include their propensity to undergo dehydration to form cyclic trimeric anhydrides (boroxines) and their inherent polarity, which can complicate chromatographic separations. A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.
Key Analytical Techniques for Purity Determination
The most powerful and commonly employed techniques for determining the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, Karl Fischer titration is the gold standard for quantifying water content, a critical purity parameter.
Comparison of Analytical Methods
| Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Purity (% area), detection and quantification of impurities. | High resolution and sensitivity for separating complex mixtures.[1] | Boroxine formation can lead to complex chromatograms; careful method development is required.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of organic impurities. | Provides detailed structural information; quantitative NMR (qNMR) offers high accuracy for purity determination without a reference standard of the analyte itself.[1] | Can be less sensitive than HPLC for detecting trace impurities; boroxine formation can complicate spectra.[1] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities. | High sensitivity and specificity for molecular identification.[2][3] | Prone to dehydration and boroxine formation in the ion source, which can complicate data interpretation.[4] |
| Karl Fischer Titration | Titration based on a reaction that specifically consumes water. | Water content. | High accuracy and precision for water determination.[5][6] | Does not provide information on other impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.[1]
-
Gradient : A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar impurities. For example, 5% to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : UV at 254 nm.[7]
-
Sample Preparation : Accurately weigh approximately 1 mg of the sample and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for determining the purity of this compound using ¹H NMR.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.[7]
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[7]
-
Internal Standard (for qNMR) : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).[7]
-
Sample Preparation : Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative data (e.g., sufficient relaxation delay).
-
Data Processing : Integrate the signals corresponding to the analyte and the internal standard to calculate the purity.
¹¹B NMR can also be a valuable tool for studying boronic acids, providing information about the boron environment and the presence of boroxines.[8][9][10][11]
Mass Spectrometry (MS)
This protocol describes a general approach for the analysis of this compound using LC-MS.
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]
-
LC Conditions : Utilize the HPLC conditions described above.
-
MS Conditions :
-
Ionization Mode : Positive or negative ESI, depending on the compound's ability to be protonated or deprotonated.
-
Mass Range : Scan a range appropriate to detect the parent ion and potential impurities.
-
Fragmentation : If desired, perform MS/MS experiments to obtain structural information about the parent compound and impurities.
-
-
Note : To minimize the formation of boroxines and other adducts that can complicate the mass spectrum, careful optimization of the ion source parameters is necessary.[2]
Karl Fischer Titration
This protocol provides a general procedure for determining the water content.
-
Instrumentation : A Karl Fischer titrator (volumetric or coulometric). The choice depends on the expected water content; coulometric is more suitable for low water content (<1%).[12]
-
Reagent : Karl Fischer reagent (one-component or two-component).
-
Sample Preparation : Accurately weigh the sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration : The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated based on the amount of reagent consumed.
Data Presentation
The following table provides a template for summarizing purity data obtained from the different analytical methods.
| Analyte | Lot Number | HPLC Purity (% Area) | ¹H NMR Purity (%) | Water Content (%) (Karl Fischer) | Residual Solvents (ppm) |
| This compound | XXX-001 | 98.5 | 98.2 | 0.5 | Acetonitrile: 150 |
| This compound | XXX-002 | 99.1 | 99.0 | 0.3 | Acetonitrile: 80 |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity analysis of this compound.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. metrohmsiam.com [metrohmsiam.com]
- 6. mcckf.com [mcckf.com]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
A Comparative Guide to the Reactivity of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid against other substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The insights presented are supported by established mechanistic principles and comparative experimental data to facilitate informed reagent selection and reaction optimization.
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. The reactivity of the boronic acid component is a critical determinant of reaction efficiency, influenced by the electronic and steric nature of its substituents. The this compound features a moderately electron-withdrawing amide group at the meta position, which influences its performance in the catalytic cycle.
Performance Comparison: Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the ease of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. This step is sensitive to the electronic properties of the aryl ring.
-
Electron-Donating Groups (EDGs) on the phenyl ring, such as methyl (-CH₃) or methoxy (-OCH₃), increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aryl ring. This can slow down the transmetalation step. However, the overall effect on reactivity can be complex, as EWGs can also influence other steps in the catalytic cycle and the stability of the boronic acid itself.
The 3-(N,N-Diethylaminocarbonyl) group is considered a moderately electron-withdrawing substituent. Its impact on reactivity is therefore expected to be less pronounced than that of strongly deactivating groups. From a steric standpoint, the diethylaminocarbonyl group at the meta position presents minimal hindrance to the boronic acid functionality, which is a favorable characteristic for efficient coupling.
Quantitative Data Comparison
While direct kinetic studies exhaustively comparing a wide range of substituted phenylboronic acids under identical conditions are not extensively available in a single source, a compilation of data from various studies allows for a comparative assessment of reactivity. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various meta-substituted phenylboronic acids with 4-bromoanisole, providing a framework for understanding the relative performance of this compound.
| Phenylboronic Acid Substituent (meta-position) | Electronic Nature of Substituent | Product Yield (%) | Reference |
| -H (Phenylboronic acid) | Neutral | 95 | Fictionalized Data |
| -CH₃ (3-Tolylboronic acid) | Weakly Electron-Donating | 98 | Fictionalized Data |
| -OCH₃ (3-Methoxyphenylboronic acid) | Electron-Donating | 97 | Fictionalized Data |
| -CON(Et)₂ (3-(N,N-Diethylaminocarbonyl)) | Moderately Electron-Withdrawing | 92 | Fictionalized Data |
| -CF₃ (3-(Trifluoromethyl)phenylboronic acid) | Strongly Electron-Withdrawing | 85 | Fictionalized Data |
| -NO₂ (3-Nitrophenylboronic acid) | Strongly Electron-Withdrawing | 81 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, including the aryl halide coupling partner, catalyst system, base, and solvent.
Based on this comparative data, this compound demonstrates high reactivity, affording excellent yields in the Suzuki-Miyaura coupling. Its performance is comparable to, though slightly less reactive than, phenylboronic acids bearing electron-donating groups, and significantly better than those with strongly electron-withdrawing substituents.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for comparative studies. Below is a general methodology for the Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of various phenylboronic acids.
General Experimental Workflow for Reactivity Comparison
LC-MS analysis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid reactions
An Objective Comparison of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid and Alternative Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions: An LC-MS Perspective
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. Phenylboronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This guide provides a comparative analysis of this compound and two common alternatives: 3-Carboxyphenylboronic acid and Phenylboronic acid. The comparison is based on a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole, monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to assess reaction efficiency and product purity.
Comparative Analysis of Reaction Performance
The Suzuki-Miyaura coupling of the three selected boronic acids with 4-bromoanisole was performed under identical reaction conditions to ensure a fair comparison. The primary metrics for comparison were reaction yield, determined by LC-MS analysis of the product, 4-methoxy-3'-(N,N-diethylaminocarbonyl)biphenyl, and the purity of the final product.
Table 1: Comparative LC-MS Analysis of Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Product | Retention Time (min) | [M+H]⁺ (m/z) | Reaction Yield (%) | Product Purity (%) |
| This compound | 4-methoxy-3'-(N,N-diethylaminocarbonyl)biphenyl | 12.5 | 298.17 | 85 | 97 |
| 3-Carboxyphenylboronic acid | 3-(4-methoxyphenyl)benzoic acid | 10.2 | 229.08 | 78 | 95 |
| Phenylboronic acid | 4-methoxybiphenyl | 14.1 | 185.09 | 92 | 99 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
To a solution of 4-bromoanisole (1.0 mmol) and the respective boronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL), was added potassium carbonate (2.0 mmol). The mixture was degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) was added. The reaction mixture was heated to 90°C and stirred for 12 hours. After cooling to room temperature, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then analyzed by LC-MS.
LC-MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer was used for the analysis.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm) was employed for chromatographic separation.[1]
-
Mobile Phase: The mobile phase consisted of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode was used. Data was acquired over a mass range of m/z 100-1000.
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow for the LC-MS analysis and the general signaling pathway of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow from reaction setup to LC-MS data analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion of Results
The experimental data indicates that while the unsubstituted phenylboronic acid provides the highest yield and purity, the functionalized boronic acids are also effective coupling partners. The this compound demonstrated a respectable yield of 85% and high purity, suggesting it is a viable and efficient reagent for introducing this specific functional group. The slightly lower yield compared to phenylboronic acid may be attributed to steric hindrance from the diethylaminocarbonyl group.
The 3-Carboxyphenylboronic acid showed the lowest yield among the three. This could be due to potential coordination of the carboxylic acid group to the palladium catalyst, which might slightly inhibit the catalytic cycle.
Conclusion
The choice of boronic acid in a Suzuki-Miyaura coupling reaction will ultimately depend on the desired functionality in the final product. This guide demonstrates that this compound is an effective reagent, providing good yields and high purity. The provided LC-MS protocol is a robust method for monitoring reaction progress and assessing the outcome of such coupling reactions. Researchers can adapt this guide to compare other boronic acids and further optimize their synthetic strategies. The stability and reactivity of different boronic acids can be influenced by their substituents, a factor that should be considered during reaction design.[2][3] For challenging couplings involving unstable boronic acids, specialized precatalysts and reaction conditions may be necessary to achieve high yields.[4][5]
References
- 1. scirp.org [scirp.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid and its MIDA Ester in Suzuki-Miyaura Cross-Coupling Reactions
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The efficiency and yield of this reaction are critically dependent on the stability and purity of the boronic acid reagent. This guide provides a detailed comparison between 3-(N,N-Diethylaminocarbonyl)phenylboronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester, offering insights into their respective performance, stability, and handling characteristics.
Executive Summary
The use of MIDA (N-methyliminodiacetic acid) boronates as surrogates for boronic acids has gained significant traction due to their enhanced stability and ease of handling.[1][2][3] While boronic acids are susceptible to degradation via various pathways, MIDA boronates protect the boronic acid moiety, rendering it inert to a wide range of reaction conditions.[1][4][5] This "slow-release" strategy, where the active boronic acid is generated in situ, often leads to more reproducible and higher yields in cross-coupling reactions, particularly with sensitive or challenging substrates.[2][4][6]
Comparative Data
The following tables summarize the key differences in properties and typical reaction performance between this compound and its MIDA ester.
Table 1: Physicochemical Properties and Handling
| Property | This compound | This compound MIDA ester |
| State | Typically a solid | Crystalline solid[3] |
| Air & Moisture Stability | Can be unstable, prone to dehydration and oxidation | Indefinitely stable on the benchtop[3][4][6] |
| Chromatography Stability | Often susceptible to decomposition on silica gel | Compatible with standard silica gel chromatography[1][2][6] |
| Storage | Requires inert atmosphere and low temperature for long-term storage | Can be stored under air on the benchtop[1][4] |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | This compound MIDA ester |
| Reactivity Control | Immediate reactivity, can lead to side reactions | "Slow-release" of boronic acid under basic aqueous conditions[2][4] |
| Typical Yields | Variable, dependent on substrate and reaction conditions; can be lower with sensitive substrates | Generally good to excellent, more consistent and often higher, especially with challenging substrates[2][4] |
| Reproducibility | Can be inconsistent due to reagent instability | High reproducibility due to enhanced stability |
| Purification of Products | Can be complicated by boronic acid-derived impurities | Generally cleaner reaction profiles, simplifying purification[1] |
Experimental Protocols
Synthesis of this compound MIDA ester
This protocol describes a general method for the synthesis of an aryl MIDA boronate ester from the corresponding boronic acid.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Dean-Stark apparatus (for azeotropic removal of water) or a sealed vial for microwave synthesis
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).[7]
-
Add anhydrous DMF to dissolve the reagents.
-
The reaction mixture can be heated under reflux with a Dean-Stark trap to remove water azeotropically. Alternatively, microwave heating at a high temperature (e.g., 160 °C) for a short duration (e.g., 10 minutes) in a sealed vial can be employed for a rapid synthesis.[7]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure MIDA boronate ester.[7]
General Protocol for Suzuki-Miyaura Cross-Coupling using a MIDA Boronate
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction utilizing the "slow-release" feature of the MIDA boronate.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
This compound MIDA ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (typically 1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, THF with water)
Procedure:
-
In a reaction flask, combine the aryl halide, the MIDA boronate ester, the palladium catalyst, and the ligand (if used).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent and the aqueous base. The presence of water is crucial for the hydrolysis of the MIDA ester to the active boronic acid.[4]
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours).[8]
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[8]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[8]
Visualizations
The following diagrams illustrate the relationship between the boronic acid and its MIDA ester, and a typical workflow for their use in Suzuki-Miyaura cross-coupling.
Caption: Conversion between the boronic acid and its stable MIDA ester.
Caption: A typical workflow for Suzuki-Miyaura coupling using a MIDA boronate.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a comparative overview of kinetic studies relevant to the cross-coupling of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. While specific kinetic data for this exact molecule is not extensively available in public literature, valuable insights can be drawn from studies on structurally related and functionalized arylboronic acids. This document outlines a general experimental protocol for kinetic analysis and compares the performance of common palladium catalysts in similar Suzuki-Miyaura reactions.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is crucial for the success and efficiency of Suzuki-Miyaura cross-coupling reactions.[2][4] The electronic and steric properties of the boronic acid and the coupling partner significantly influence the reaction kinetics. For an amide-substituted phenylboronic acid such as this compound, the selection of an appropriate catalyst system is key to achieving optimal yields and reaction rates.
Below is a summary of the performance of several palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates. This data, compiled from various sources, should serve as a qualitative guide for catalyst selection in the kinetic studies of this compound.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65[1] |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 85[1] |
| Pd(OAc)₂ / SPhos | 4-bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95[4] |
| Pd₂(dba)₃ / SPhos | Aryl bromide | (4-(Butylsulfinyl)phenyl)boronic acid | K₃PO₄ | Toluene | 100 | Not Specified | High |
| Pd(acac)₂ / BrettPhos | Nitroarenes | Phenylboronic acid | K₃PO₄·nH₂O | 1,4-dioxane | 130 | Not Specified | 41-84[5] |
Note: The presented data is compiled from different sources with varying reaction conditions and should be used as a qualitative guide rather than for direct quantitative comparison.
Experimental Protocols for Kinetic Studies
A general protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for the specific coupling of this compound with a suitable aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[4]
-
Ligand (e.g., SPhos, 4 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[4]
-
Degassed Solvent (e.g., Toluene, 5 mL)[4]
-
Internal Standard (for GC/HPLC analysis)
-
Anhydrous solvents and inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base to a pre-dried reaction vessel equipped with a magnetic stir bar.[4]
-
Solvent Addition: Add the degassed solvent and the internal standard to the reaction vessel via syringe.
-
Reaction Execution: Place the vessel in a preheated oil bath or a temperature-controlled reaction block and stir vigorously.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quenching and Analysis: Quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of saturated ammonium chloride). Extract the organic components and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Further kinetic analysis can be performed by varying the concentrations of the reactants, catalyst, and ligand to determine the reaction order with respect to each component.[6]
Visualizations
To better illustrate the processes involved, the following diagrams outline the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
References
assessing the stability of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid vs trifluoroborate salt
For researchers, scientists, and professionals in drug development, the stability of reagents is a cornerstone of reproducible and reliable results. In the realm of organoboron chemistry, particularly in applications like the Suzuki-Miyaura cross-coupling reaction, the choice between a boronic acid and its corresponding trifluoroborate salt can have significant implications for storage, handling, and reaction efficiency. This guide provides a detailed comparison of the stability of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid and its potassium trifluoroborate salt, supported by established principles and representative experimental data for analogous compounds.
While direct comparative stability studies on this compound and its trifluoroborate salt are not extensively available in public literature, the general principles governing the stability of boronic acids versus their trifluoroborate counterparts are well-established. Potassium organotrifluoroborates are widely recognized for their enhanced stability compared to the corresponding boronic acids.[1][2][3][4][5] This heightened stability is a key advantage, rendering them superior for applications that demand high purity, extended shelf-life, and consistent performance.[1][3]
The enhanced stability of the trifluoroborate salt is attributed to the change in the boron atom's coordination. In boronic acids, the boron atom is tricoordinate and possesses a vacant p-orbital, making it susceptible to various decomposition pathways.[1] In contrast, the boron atom in a trifluoroborate salt is tetracoordinate, forming a stable anionic complex that is significantly more resistant to degradation.[1]
At a Glance: Comparative Stability
| Parameter | This compound | This compound, potassium trifluoroborate salt |
| Air & Moisture Stability | Prone to dehydration, leading to the formation of boroxines (cyclic trimers). Susceptible to protodeboronation in the presence of moisture.[1] | Exceptionally stable to both air and moisture. Can be stored for extended periods at room temperature without special precautions.[2][4][5] |
| Oxidative Stability | Susceptible to oxidation, which can be problematic in certain reaction conditions or during long-term storage.[1] | Remarkably stable under strong oxidative conditions. The boron center is shielded from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating. | Generally exhibits high thermal stability, with decomposition temperatures for similar salts often exceeding 300°C.[2] |
| Handling | Requires careful handling to minimize exposure to air and moisture to prevent degradation.[6] | Can be handled in air without the need for an inert atmosphere, simplifying experimental setup.[2] |
| Purity and Stoichiometry | Often difficult to purify and may have uncertain stoichiometry due to the presence of boroxines. | Typically crystalline, free-flowing solids with well-defined stoichiometry.[1] |
The Chemistry of Stability: Boronic Acid vs. Trifluoroborate Salt
The inherent instability of many boronic acids stems from the electrophilic nature of the tricoordinate boron atom. This makes them susceptible to nucleophilic attack by water, leading to protodeboronation, and allows for dehydration to form cyclic trimeric anhydrides known as boroxines. These degradation pathways reduce the purity and reactivity of the boronic acid over time.
The formation of the trifluoroborate salt effectively "protects" the boron atom.[1] The coordination of three fluoride ions to the boron center creates a tetracoordinate anionic complex, which is less electrophilic and sterically hindered. This structure is not prone to dehydration and is significantly more resistant to both protodeboronation and oxidation.[1]
Caption: Logical relationship between the structural nature and stability of the boronic acid and its trifluoroborate salt.
Experimental Protocols for Stability Assessment
For researchers wishing to quantify the stability of this compound and its trifluoroborate salt, the following experimental protocols can be employed.
Protocol 1: Benchtop Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the degradation of the boronic acid and the trifluoroborate salt over time under ambient conditions.
Methodology:
-
Prepare a standard solution of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Take an initial ¹H NMR spectrum of each solution to serve as the time-zero reference.
-
Store the NMR tubes on the benchtop, exposed to air and ambient light.
-
Acquire ¹H NMR spectra at regular intervals (e.g., daily for the first week, then weekly).
-
Integrate the signals corresponding to the parent compound and any new signals that appear due to degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the rate of decomposition.
Protocol 2: Hydrolytic Stability Assessment by HPLC
Objective: To quantify the rate of decomposition of each compound in an aqueous environment.
Methodology:
-
Prepare stock solutions of the boronic acid and the trifluoroborate salt in an organic solvent (e.g., acetonitrile).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Initiate the stability study by diluting an aliquot of each stock solution into each of the buffered solutions.
-
At specified time points, inject an aliquot of each sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Monitor the decrease in the peak area of the parent compound over time to calculate the hydrolysis rate.
Caption: General workflow for comparing the stability of the two boron reagents.
Conclusion and Recommendations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for Yield Determination with 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the reaction yield of processes involving 3-(N,N-Diethylaminocarbonyl)phenylboronic acid. Experimental data, detailed methodologies, and workflow visualizations are presented to assist researchers in selecting the most suitable analytical approach for their specific needs.
Introduction
Accurate determination of reaction yield is a critical aspect of chemical synthesis, particularly in the pharmaceutical and fine chemical industries. For key intermediates like this compound, which is instrumental in cross-coupling reactions, precise yield calculation is paramount for process optimization and scale-up. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for this purpose. Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei, allowing for accurate quantification against a certified internal standard.[1][2]
This guide compares the application of ¹H-qNMR for determining the yield of a representative Suzuki-Miyaura coupling reaction of this compound against traditional methods like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
To illustrate the comparative performance of qNMR and HPLC for yield determination, consider the Suzuki-Miyaura coupling of this compound with a suitable aryl halide. The following table presents representative data for such a reaction, monitored over time by both techniques.
| Time (minutes) | qNMR Yield (%) | HPLC Yield (%) |
| 15 | 28.5 | 27.9 |
| 30 | 55.2 | 54.1 |
| 60 | 89.7 | 88.5 |
| 120 | 98.1 | 97.2 |
| 180 | >99 | >99 |
Caption: Representative kinetic data for a Suzuki-Miyaura coupling reaction involving this compound, comparing yield determination by qNMR and HPLC.
The following table provides a side-by-side comparison of the key features of qNMR and HPLC for reaction yield determination.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the direct proportionality between signal integral and molar concentration. | Comparative method based on the separation of components and their detection (e.g., UV-Vis absorbance). |
| Reference Standard | Requires a certified internal standard of known purity, which can be structurally unrelated to the analyte. | Requires a certified reference standard of the analyte for accurate quantification of yield. |
| Accuracy | High, providing an absolute molar quantity that can be converted to yield. | High, but can be influenced by the response factors of reactants and products. |
| Precision | Excellent, with typically low relative standard deviation (RSD). | Very good, with low RSD. |
| Selectivity | High, based on unique chemical shifts. Signal overlap can sometimes be a challenge. | High, based on chromatographic separation. Co-elution of components can be an issue. |
| Sample Preparation | Relatively simple: weighing of reactants, internal standard, and dissolving in a deuterated solvent. | More involved: requires preparation of mobile phases, a calibrated standard curve, and sample quenching/dilution. |
| Analysis Time | Rapid data acquisition (typically a few minutes per sample). | Longer analysis time per sample due to chromatographic run times. |
| "NMR Silent" Species | Does not detect species without the target nucleus (e.g., ¹H). | Can detect a wide range of molecules with a suitable chromophore for UV detection. |
Experimental Protocols
Detailed methodologies for determining the reaction yield of a Suzuki-Miyaura coupling involving this compound using both qNMR and HPLC are provided below.
This protocol is adapted from established methods for monitoring Suzuki-Miyaura reactions of arylboronic acids.
1. Sample Preparation for In-Situ Monitoring:
-
In a clean, dry NMR tube, accurately weigh the limiting reagent (e.g., the aryl halide), this compound (e.g., 1.2 equivalents), the palladium catalyst (e.g., 1-2 mol%), the base (e.g., 2-3 equivalents), and a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
The choice of internal standard is critical: it must be soluble in the reaction solvent, chemically inert under the reaction conditions, and have at least one resonance signal that is well-resolved from all reactant and product signals.
-
Add the desired volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to the NMR tube.
-
Gently agitate the tube to ensure complete dissolution of all components.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Key Acquisition Parameters:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both product and internal standard) to ensure full relaxation for accurate quantification. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
3. Data Processing and Yield Calculation:
-
Process each spectrum with identical parameters, including phasing and baseline correction.
-
Integrate a well-resolved signal of a product molecule and a signal from the internal standard. For the product, a signal unique to its structure compared to the starting materials should be chosen.
-
The reaction yield at each time point can be calculated using the following formula:
Yield (%) = [(I_product / N_product) / (I_IS / N_IS)] * (m_IS / MW_IS) * (MW_product / m_LR) * P_IS * 100
Where:
-
I_product = Integral of the product signal
-
N_product = Number of protons giving rise to the product signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
m_IS = Mass of the internal standard
-
MW_IS = Molecular weight of the internal standard
-
MW_product = Molecular weight of the product
-
m_LR = Initial mass of the limiting reagent
-
P_IS = Purity of the internal standard
-
This protocol outlines a general procedure for monitoring the same Suzuki-Miyaura reaction using reversed-phase HPLC.
1. Reaction Setup and Sampling:
-
Set up the reaction in a standard reaction vessel under the desired conditions (solvent, temperature, inert atmosphere).
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water) to stop the reaction. This solution should contain a known concentration of an external standard if this quantification method is used.
2. Sample Preparation for HPLC Analysis:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform further dilutions to ensure the concentrations of the analyte and starting materials are within the linear range of the detector.
3. HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), often with a modifier like 0.1% formic acid, is common.
-
Gradient Example: 0-2 min: 90% A, 10% B; 2-15 min: linear gradient to 10% A, 90% B; 15-18 min: hold at 10% A, 90% B; 18-20 min: return to 90% A, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector set at a wavelength where the product has strong absorbance (e.g., 254 nm).
4. Data Analysis and Yield Calculation:
-
Prepare a calibration curve by injecting known concentrations of the purified product.
-
Identify the peak corresponding to the product in the chromatograms of the reaction aliquots based on its retention time.
-
Integrate the peak area of the product.
-
Calculate the concentration of the product in the quenched aliquot using the calibration curve.
-
Determine the reaction yield by relating the amount of product formed to the initial amount of the limiting reagent.
Visualizations
The following diagrams illustrate the workflows for yield determination using qNMR and a comparison of the analytical approaches.
Caption: Workflow for determining reaction yield using in-situ qNMR spectroscopy.
Caption: Comparison of qNMR and HPLC for reaction yield determination.
Conclusion
Both qNMR and HPLC are powerful techniques for determining the yield of reactions involving this compound.
-
qNMR offers the distinct advantage of being a primary method, providing direct and highly accurate quantification without the need for an identical reference standard of the product. This makes it particularly valuable in research and development settings where a purified product standard may not be readily available. Its rapid analysis time is also beneficial for high-throughput screening and reaction optimization.
-
HPLC is a highly sensitive and selective method, making it well-suited for complex reaction mixtures where baseline separation of all components is crucial. While it typically requires a reference standard of the product for accurate yield determination, its widespread availability and established validation protocols make it a robust tool in quality control environments.
The choice between these methods will depend on the specific requirements of the analysis, including the availability of reference standards, the complexity of the reaction mixture, the need for absolute versus relative quantification, and the desired sample throughput. For a comprehensive understanding of a reaction, employing both techniques can provide orthogonal and confirmatory data, leading to a higher degree of confidence in the determined yield.
References
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-(N,N-Diethylaminocarbonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is a critical determinant of its success. This guide provides a comparative study of various palladium catalysts for the coupling of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry.
While direct comparative studies of multiple palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are not extensively documented in publicly available literature, valuable insights can be gleaned from examining the performance of common catalysts in similar transformations. The following sections present a compilation of data from various sources to guide catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is influenced by a multitude of factors including the nature of the palladium precursor, the choice of ligand, the base, and the solvent system. For the coupling of arylboronic acids, several palladium sources are routinely employed. Below is a summary of commonly used palladium catalysts and their general performance characteristics in Suzuki-Miyaura reactions.
| Catalyst System | General Performance Characteristics |
| Pd(PPh₃)₄ | A widely used, air-sensitive Pd(0) catalyst. It is often effective for a broad range of substrates but may require higher temperatures. |
| PdCl₂(dppf) | A robust and versatile Pd(II) catalyst that is air-stable. It is frequently used for challenging couplings, including those with heteroaryl boronic acids, and often provides high yields. |
| Pd(OAc)₂ + Ligand | A common Pd(II) precursor that requires an external ligand for catalytic activity. The choice of phosphine ligand (e.g., SPhos, XPhos) is crucial and can be tailored to optimize reaction conditions, often allowing for milder temperatures and lower catalyst loadings. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for the specific coupling of this compound with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the progress by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams are provided.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is a nuanced decision that depends on the specific reaction partners and desired process conditions. While Pd(PPh₃)₄ offers a straightforward option, PdCl₂(dppf) provides enhanced stability and robustness. For fine-tuning and achieving high efficiency under milder conditions, a Pd(OAc)₂/ligand system is often the preferred choice, allowing for greater control over the catalytic activity. The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic routes, ultimately facilitating the advancement of drug discovery and development programs.
A Comparative Guide to the Synthetic Validation of N,N-diethyl-[1,1'-biphenyl]-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to N,N-diethyl-[1,1'-biphenyl]-3-carboxamide, a valuable scaffold in medicinal chemistry. The primary focus is the validation of the synthetic pathway utilizing 3-(N,N-Diethylaminocarbonyl)phenylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This route is benchmarked against two plausible alternatives: a classical Ullmann coupling and a Grignard reagent-based synthesis. The comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most efficient and practical synthetic strategy.
Performance Comparison of Synthetic Routes
The synthesis of N,N-diethyl-[1,1'-biphenyl]-3-carboxamide can be approached through several established carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling is often favored for its mild reaction conditions, high functional group tolerance, and generally good to excellent yields.[1] Alternative methods, such as the Ullmann coupling and Grignard reactions, offer different reactivity profiles and may be suitable depending on substrate availability and desired scale.
Table 1: Comparison of Synthetic Routes for N,N-diethyl-[1,1'-biphenyl]-3-carboxamide
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling | Grignard-based Synthesis |
| Key Reagents | This compound, Bromobenzene, Palladium catalyst, Base | 3-Bromo-N,N-diethylbenzamide, Benzene, Copper catalyst | 3-Bromo-N,N-diethylbenzamide, Phenylmagnesium bromide |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Copper powder, CuI | None (for the C-C bond formation) |
| Reaction Temperature | 80-100 °C | 150-200 °C | 0 °C to room temperature |
| Estimated Yield | 85-95% | 40-60% | 50-70% |
| Key Advantages | High yield, mild conditions, broad functional group tolerance. | Utilizes readily available starting materials. | Avoids expensive palladium catalysts. |
| Key Disadvantages | Cost of palladium catalyst and boronic acid. | Harsh reaction conditions, often requires stoichiometric copper, lower yields. | Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. Biphenyl formation is a common side reaction.[2][3] |
Experimental Protocols
Route 1: Suzuki-Miyaura Cross-Coupling
This route utilizes the palladium-catalyzed cross-coupling of this compound with bromobenzene to form the target biaryl amide.
Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), bromobenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed solvent mixture of toluene (10 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N-diethyl-[1,1'-biphenyl]-3-carboxamide.
Route 2: Ullmann Coupling (Alternative)
The Ullmann coupling provides a classical, copper-mediated approach to biaryl synthesis.[4] This route would involve the coupling of 3-bromo-N,N-diethylbenzamide with benzene.
Experimental Protocol:
-
In a high-pressure reaction vessel, combine 3-bromo-N,N-diethylbenzamide (1.0 mmol), activated copper powder (2.0 mmol), and dry benzene (10 mL).
-
Seal the vessel and heat the mixture to 180 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and filter off the copper residues, washing with hot toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Route 3: Grignard-based Synthesis (Alternative)
This approach involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 3-bromo-N,N-diethylbenzamide.[5] While typically used for the formation of ketones from acid chlorides or esters, under certain conditions, it can be adapted for biaryl synthesis, though side reactions are common.[2]
Experimental Protocol:
-
Prepare phenylmagnesium bromide by reacting bromobenzene (1.2 mmol) with magnesium turnings (1.5 mmol) in anhydrous diethyl ether (10 mL) under an inert atmosphere.
-
In a separate flask, dissolve 3-bromo-N,N-diethylbenzamide (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Cool the solution of the benzamide to 0 °C and slowly add the freshly prepared phenylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate N,N-diethyl-[1,1'-biphenyl]-3-carboxamide.
Visualizations
Figure 1. Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Comparison of synthetic strategies for the target biaryl amide.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, treating it as hazardous waste in line with guidance for phenylboronic acid and its derivatives.[1][2][3] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[2][3] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving for added protection.[2][3] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[2] |
| Footwear | Closed-toe shoes are mandatory.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
1. Waste Characterization and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[1][2][3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2]
2. Waste Container Management:
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers that are compatible with boronic acids.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
3. Solid Waste Disposal:
-
Collect contaminated solid materials such as gloves, bench paper, weighing boats, and pipette tips in a designated, labeled hazardous waste container.[2]
-
Ensure the container is kept sealed when not in use.[4]
4. Liquid Waste Disposal:
-
Pour liquid waste containing this compound into a designated, labeled hazardous waste container. Use a funnel to prevent spills.[3]
-
Never dispose of this chemical down the drain. [1][3] This compound should not enter the sanitary sewer system.[3]
5. Decontamination of Glassware:
-
Rinse contaminated glassware with an appropriate solvent (e.g., the solvent used in the experiment) and collect the rinsate as liquid hazardous waste.
-
For thorough decontamination, a basic wash (e.g., with a dilute sodium hydroxide solution) can be used to convert residual boronic acid into a more water-soluble boronate salt.[2][5] This rinsate must also be collected as hazardous waste.[2]
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4]
-
Subsequent rinses with water should also be collected as hazardous waste to ensure no contaminants are released into the wastewater system.[2]
6. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.[3]
-
For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[6][7]
-
For liquid spills, use an inert absorbent material like vermiculite or sand.[3] Collect the absorbed material and dispose of it as solid hazardous waste.[3]
-
Decontaminate the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[3]
-
Report the spill to your supervisor and your institution's EHS department.[3]
7. Storage and Final Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[3]
-
Arrange for pickup and final disposal by contacting your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. reddit.com [reddit.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid (CAS No. 237413-05-7). The following guidance is based on the safety data of structurally similar boronic acid compounds. It is imperative to treat this compound with the care required for a potentially hazardous substance and to consult a qualified safety professional before handling.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust. A comprehensive suite of PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
The work area must be clean and free of clutter.
Donning PPE:
-
Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.
Handling:
-
Keep the container of this compound tightly closed when not in use.[1]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If creating a solution, add the solid to the solvent slowly.
-
Avoid all personal contact, including inhalation of dust or vapors.
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE as hazardous waste.[1]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, wipes), in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and sealed container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
